molecular formula C26H23F2NO4 B564889 3-O-Acetyl Ezetimibe-d4 CAS No. 1217642-08-4

3-O-Acetyl Ezetimibe-d4

Katalognummer: B564889
CAS-Nummer: 1217642-08-4
Molekulargewicht: 455.494
InChI-Schlüssel: HFQRXXWTCQBULQ-RXBMDDDJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-O-Acetyl Ezetimibe-d4, with the CAS number 1217642-08-4, is a deuterium-labeled stable isotope of 3-O-Acetyl Ezetimibe . This compound is a derivative of 2-azetidinone and is categorized as a fine chemical with antihyperlipoproteinemic properties . It serves as a critical pharmaceutical standard and stable isotope-labeled intermediate in research and development . The primary application of 3-O-Acetyl Ezetimibe-d4 is in quantitative mass spectrometry (MS) and analytical method development, where it is used as an internal standard to ensure accurate and precise measurement of its non-labeled counterpart, Ezetimibe, and related metabolites in biological matrices. This is essential for pharmacokinetic, metabolic, and bioequivalence studies. The deuterium atoms incorporated into the structure provide a distinct mass difference that allows for reliable tracking and quantification without interference. The molecular formula of the compound is C 26 H 19 D 4 F 2 NO 4 , and it has a molecular weight of 455.49 g/mol . It is typically supplied as an off-white solid and requires storage conditions of 2-8°C in a refrigerator . This product is intended for research purposes only and is not approved for use in humans or as a therapeutic agent.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

[(1S)-1-(4-fluorophenyl)-3-[(2S,3R)-2-(4-hydroxyphenyl)-4-oxo-1-(2,3,5,6-tetradeuterio-4-fluorophenyl)azetidin-3-yl]propyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23F2NO4/c1-16(30)33-24(17-2-6-19(27)7-3-17)15-14-23-25(18-4-12-22(31)13-5-18)29(26(23)32)21-10-8-20(28)9-11-21/h2-13,23-25,31H,14-15H2,1H3/t23-,24+,25-/m1/s1/i8D,9D,10D,11D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFQRXXWTCQBULQ-RXBMDDDJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(CCC1C(N(C1=O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)O)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1N2[C@@H]([C@H](C2=O)CC[C@@H](C3=CC=C(C=C3)F)OC(=O)C)C4=CC=C(C=C4)O)[2H])[2H])F)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to Deuterated 3-O-Acetyl Ezetimibe: Molecular Properties and Analytical Verification

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the molecular formula and weight of deuterated 3-O-Acetyl Ezetimibe, a critical isotopologue for advanced pharmaceutical research. We will explore the rationale behind its development, detail its specific molecular characteristics, and present validated workflows for its synthesis and analytical confirmation.

Introduction: The Strategic Advantage of Deuteration

In modern drug development, the strategic replacement of hydrogen atoms with their stable, heavier isotope, deuterium (²H or D), is a powerful technique for optimizing a drug's pharmacokinetic profile.[1] This process, known as deuteration, leverages the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, meaning it requires more energy to break.[] Since the cleavage of C-H bonds is often a rate-limiting step in drug metabolism by enzymes like cytochrome P450, introducing deuterium at these "metabolic soft spots" can slow down the process.[3][4] This can lead to significant therapeutic advantages, including:

  • Prolonged drug half-life and more stable plasma concentrations.[]

  • Reduced dosage requirements and less frequent dosing intervals.[]

  • Minimized formation of toxic or unwanted metabolites .[]

  • Decreased inter-patient variability in drug exposure.[3]

Ezetimibe, a cholesterol absorption inhibitor, is an ideal candidate for such optimization. Its acetylated form, 3-O-Acetyl Ezetimibe, is a key related compound. The deuterated version, specifically 3-O-Acetyl Ezetimibe-d4, serves as an invaluable tool for metabolic studies and as a high-fidelity internal standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS).[5]

Molecular Formula and Weight: A Comparative Analysis

The most common and commercially available form of deuterated Ezetimibe is Ezetimibe-d4, where four hydrogen atoms on one of the p-fluorophenyl rings are replaced with deuterium.[6][7][8] This specific labeling provides a stable isotopic signature without altering the core pharmacological activity of the molecule. The subsequent acetylation of this deuterated precursor yields 3-O-Acetyl Ezetimibe-d4.

The table below summarizes the key molecular properties of the standard (protiated) and deuterated forms of 3-O-Acetyl Ezetimibe.

Property3-O-Acetyl Ezetimibe (Standard)3-O-Acetyl Ezetimibe-d4 (Deuterated)
Molecular Formula C26H23F2NO4[9][10]C26H19D4F2NO4
Average Molecular Weight 451.46 g/mol [9][10]455.49 g/mol
Monoisotopic Mass 451.15951 Da455.18462 Da
Parent Compound (Precursor) Ezetimibe (C24H21F2NO3)[6]Ezetimibe-d4 (C24H17D4F2NO3)[8][]
Parent MW (Average) 409.43 g/mol 413.45 g/mol [7][8]

Note: The molecular weights of the deuterated compound are calculated based on the addition of four deuterium atoms to the Ezetimibe-d4 precursor.

Workflow for Synthesis and Analytical Verification

The preparation and validation of 3-O-Acetyl Ezetimibe-d4 require a rigorous, multi-step process to ensure identity, purity, and correct isotopic enrichment. The following workflow outlines the critical stages from synthesis to final characterization.

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization Precursor Ezetimibe-d4 Precursor Reaction Acetylation Reaction (Acetic Anhydride, Pyridine) Precursor->Reaction Step 1 Crude Crude 3-O-Acetyl Ezetimibe-d4 Reaction->Crude Step 2 Purification Purification (e.g., Preparative HPLC) Crude->Purification Step 3 Final_Product Pure 3-O-Acetyl Ezetimibe-d4 (>98% Purity) Purification->Final_Product Step 4 MS Mass Spectrometry (LC-MS) - Confirms Mass - Assesses Isotopic Purity Final_Product->MS QC Test NMR NMR Spectroscopy (¹H, ²H) - Confirms Structure - Verifies Deuterium Location Final_Product->NMR QC Test

Sources

Technical Guide: 3-O-Acetyl Ezetimibe-d4 in High-Precision Impurity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the application of 3-O-Acetyl Ezetimibe-d4 in the impurity profiling of Ezetimibe. It is structured to provide actionable, high-level scientific insight for analytical chemists and pharmaceutical scientists.

Executive Summary

In the development of Ezetimibe (EZM) drug substances and products, the identification and quantitation of process-related impurities are mandated by ICH Q3A(R2) and Q3B(R2) guidelines. Among these, 3-O-Acetyl Ezetimibe represents a critical specific impurity arising from acetylation of the secondary hydroxyl group on the propyl side chain.

This guide delineates the role of its stable isotope-labeled analog, 3-O-Acetyl Ezetimibe-d4 , as a definitive Internal Standard (IS). By utilizing Stable Isotope Dilution Assay (SIDA) principles, this deuterated compound mitigates matrix effects and ionization suppression in LC-MS/MS workflows, ensuring regulatory compliance and data integrity.

The Target: 3-O-Acetyl Ezetimibe

Structural Context & Origin

Ezetimibe contains a secondary alcohol on its C3-propyl side chain.[1][2] During synthesis—particularly steps involving protection/deprotection or exposure to acetic anhydride/acetyl chloride—this hydroxyl group can undergo unintended esterification, forming 3-O-Acetyl Ezetimibe .

  • Parent Drug (Ezetimibe):

    
     (MW: 409.43)
    
  • Impurity (3-O-Acetyl Ezetimibe):

    
     (MW: 451.47)[3]
    
  • Internal Standard (3-O-Acetyl Ezetimibe-d4):

    
     (MW: 455.49)[3]
    
The Analytical Challenge

Standard HPLC-UV methods often lack the specificity to distinguish trace levels of this ester impurity from the parent peak or other lipophilic degradants (e.g., ketone derivatives). Furthermore, in LC-MS, the ionization efficiency of the acetylated derivative differs from the parent, making "relative response factor" (RRF) calculations prone to error without a matched standard.

The Solution: Role of 3-O-Acetyl Ezetimibe-d4

The d4-labeled isotopologue serves as the ideal orthogonal reference . Its role is threefold:

  • Retention Time Locking: The deuterium effect on retention time is negligible in Reverse Phase LC (RPLC). The d4-IS co-elutes with the impurity, providing unambiguous peak identification even in complex matrices.

  • Ionization Normalization: In Electrospray Ionization (ESI), matrix components can suppress or enhance signal. Since the d4-IS and the target impurity experience the exact same chemical environment at the exact same moment, the ratio of their signals remains constant, canceling out matrix effects.

  • Extraction Recovery Correction: Any loss of the impurity during sample preparation (e.g., Liquid-Liquid Extraction) is mirrored by the d4-IS, automatically correcting the final calculated concentration.

Mechanism of Action (SIDA Workflow)

The following Graphviz diagram illustrates the self-validating logic of using the d4-IS.

SIDA_Workflow Sample Drug Substance (Contains Unknown Amt of 3-O-Acetyl Impurity) Extraction Sample Preparation (LLE or SPE) Sample->Extraction IS_Spike Spike Fixed Amt 3-O-Acetyl Ezetimibe-d4 IS_Spike->Extraction Internal Standardization LC_MS LC-MS/MS Analysis (MRM Mode) Extraction->LC_MS Data_Proc Ratio Calculation (Area Impurity / Area IS) LC_MS->Data_Proc Co-elution Result Quantified Impurity (Corrected for Recovery & Matrix) Data_Proc->Result

Caption: Workflow for Stable Isotope Dilution Assay (SIDA) utilizing 3-O-Acetyl Ezetimibe-d4 to correct for extraction losses and ionization variability.

Experimental Protocol

Note: This protocol assumes access to a Triple Quadrupole (QqQ) Mass Spectrometer.

Materials
  • Analyte: 3-O-Acetyl Ezetimibe Reference Standard.

  • IS: 3-O-Acetyl Ezetimibe-d4 (Isotopic Purity > 99 atom % D).

  • Matrix: Ezetimibe API or Drug Product.

Mass Spectrometry Parameters (MRM)

Ezetimibe and its derivatives ionize well in Negative ESI mode (


).
CompoundPrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)Rationale
3-O-Acetyl Ezetimibe 450.4271.120-25Cleavage of

-lactam ring; loss of acetylated side chain.
3-O-Acetyl Ezetimibe-d4 454.4275.120-25Equivalent fragmentation; d4 label retained on fluorophenyl fragment.

Note: The transition


 271 is characteristic of the Ezetimibe core structure (cleavage C2-C3 and N1-C4 of the azetidinone ring).
Step-by-Step Method
  • Stock Preparation:

    • Dissolve 3-O-Acetyl Ezetimibe-d4 in Acetonitrile to create a

      
       stock.
      
    • Store at -20°C (Stability critical: avoid basic conditions to prevent deacetylation).

  • Sample Spiking:

    • Weigh Ezetimibe sample (approx. 10 mg).

    • Add IS Stock to achieve a final IS concentration of

      
       in the final dilution.
      
    • Dissolve in Diluent (Acetonitrile:Ammonium Acetate Buffer pH 4.5, 60:40).

  • LC Conditions:

    • Column: C18 (e.g., Phenomenex Kinetex 2.6µm),

      
      .
      
    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.[4]

    • Gradient: 40% B to 90% B over 10 mins.

    • Flow Rate: 0.3 mL/min.

  • Quantitation:

    • Construct a calibration curve using the Area Ratio (

      
      ) vs. Concentration.[5]
      
    • This method is self-validating: The

      
       should exceed 0.995.
      

Data Interpretation & Troubleshooting

Isotopic Contribution (Cross-Talk)

A critical aspect of using d4-labeled standards is ensuring no isotopic overlap.

  • Check: Inject a blank containing only the d4-IS. Monitor the transition for the unlabeled impurity (450.4 -> 271.1).

  • Acceptance Criteria: The interference peak in the analyte channel must be

    
     of the LOQ area. High isotopic purity (>99%) of the d4-IS usually prevents this issue.
    
Stability of the Acetyl Group

The 3-O-Acetyl moiety is an ester. In high pH diluents or mobile phases, it may hydrolyze back to Ezetimibe.

  • Validation: Perform solution stability studies at pH 4.5 vs pH 7.0.

  • Recommendation: Use Ammonium Acetate (pH 4.5) or Formic Acid (pH 3.0) in the mobile phase.[4][5][6][7][8] Avoid phosphate buffers at pH > 7.

Regulatory & Quality Context

Using 3-O-Acetyl Ezetimibe-d4 aligns with ICH Q2(R1) validation requirements for specificity and accuracy.

  • Specificity: The mass difference (+4 Da) combined with chromatographic co-elution confirms the peak is the target impurity, not a matrix artifact.

  • Accuracy: SIDA is considered a primary ratio method, offering the highest level of accuracy for trace analysis (< 0.1% levels).

References

  • ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2). International Conference on Harmonisation.[6][9] Link

  • Filip, S., et al. (2015). Identification, synthesis and characterization of process related desfluoro impurity of ezetimibe and HPLC method validations. Journal of Pharmaceutical Analysis.[10] Link

  • Bae, J.W., et al. (2012). Analytical LC-MS/MS method for ezetimibe and its application for pharmacokinetic study. Journal of Liquid Chromatography & Related Technologies. Link[7]

  • Pharmaffiliates. (2023). 3-O-Acetyl Ezetimibe-d4 Reference Standard Data Sheet.[3]Link

  • Phenomenex. (2023). Separation of Ezetimibe and its Organic Impurities per USP Monograph.[4] Application Note. Link

Sources

The Analytical Distinction: A Deep Dive into Ezetimibe and its Deuterated Acetyl Analog

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

In the landscape of modern bioanalysis, precision and accuracy are the cornerstones of reliable pharmacokinetic and pharmacodynamic studies. The quantification of therapeutic agents like Ezetimibe, a potent cholesterol absorption inhibitor, demands robust analytical methodologies. A critical component of such methods is the use of an appropriate internal standard. This guide provides an in-depth exploration of Ezetimibe and a key analytical tool in its bioanalysis: 3-O-Acetyl Ezetimibe-d4. We will dissect their fundamental differences, the rationale behind the use of this specific internal standard, and provide practical insights for its application in a research and drug development setting.

Ezetimibe: A Molecular Overview

Ezetimibe is a white, crystalline powder that is a class II molecule according to the Biopharmaceutical Classification System (BCS), indicating its high intestinal permeability but low aqueous solubility[1][2]. It is practically insoluble in water but freely soluble in ethanol, methanol, and acetone[1][3].

Ezetimibe selectively inhibits the intestinal absorption of cholesterol and related phytosterols[1][3]. Its primary molecular target is the Niemann-Pick C1-Like 1 (NPC1L1) protein, located on the brush border of the small intestine. By binding to NPC1L1, Ezetimibe blocks the uptake of cholesterol, leading to a reduction in the delivery of intestinal cholesterol to the liver[3]. This, in turn, upregulates the expression of LDL receptors on hepatocytes, increasing the clearance of LDL-cholesterol from the circulation[3].

Following oral administration, Ezetimibe is rapidly absorbed and extensively metabolized, primarily in the small intestine and liver, to its pharmacologically active glucuronide metabolite[1]. This active metabolite undergoes enterohepatic circulation, contributing to the long half-life of the drug[1].

The Imperative of Internal Standards in Bioanalysis

In quantitative analysis, particularly with highly sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is indispensable. An IS is a compound with a known concentration that is added to all samples, including calibration standards and quality controls, before sample processing[4]. Its purpose is to correct for the variability inherent in the analytical process, such as inconsistencies in sample extraction, injection volume, and ionization efficiency in the mass spectrometer[5]. The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, as it exhibits nearly identical physicochemical properties, ensuring it behaves similarly to the analyte throughout the entire analytical workflow[6][7].

Differentiating Ezetimibe from 3-O-Acetyl Ezetimibe-d4

The core of our discussion lies in understanding the distinct characteristics of Ezetimibe and its deuterated and acetylated analog, 3-O-Acetyl Ezetimibe-d4.

Structural and Physicochemical Distinctions

The fundamental difference lies in their chemical structures. 3-O-Acetyl Ezetimibe-d4 is a derivative of Ezetimibe where:

  • Four hydrogen atoms on one of the phenyl rings have been replaced by deuterium atoms (d4).

  • The hydroxyl group at the 3-position of the propyl side chain is acetylated.

This seemingly subtle modification leads to significant differences in their physicochemical properties.

PropertyEzetimibe3-O-Acetyl Ezetimibe-d4
Molecular Formula C₂₄H₂₁F₂NO₃C₂₆H₁₉D₄F₂NO₄
Molecular Weight 409.43 g/mol [8][9]455.49 g/mol [10]
Appearance White, crystalline powder[1][3]Off-White Solid[10]
Solubility Practically insoluble in water; freely soluble in ethanol, methanol, and acetone[1][3][11]Information not widely available, but acetylation generally increases lipophilicity.
Melting Point ~163°C[1][3]Not publicly available

The introduction of the acetyl group increases the molecular weight and is expected to increase the lipophilicity of the molecule. The four deuterium atoms add approximately 4 Da to the mass, creating a distinct mass difference for detection by mass spectrometry.

Rationale for the Use of 3-O-Acetyl Ezetimibe-d4 as an Internal Standard

While Ezetimibe-d4 is a commonly used and effective internal standard for the quantification of Ezetimibe, the use of 3-O-Acetyl Ezetimibe-d4 presents a nuanced approach rooted in advanced bioanalytical strategies. The primary justifications for employing this acetylated and deuterated analog include:

  • Simultaneous Quantification of Ezetimibe and its Metabolites: The acetyl group can serve as a protecting group for the hydroxyl functionality. In a complex biological matrix, this can prevent unwanted reactions or degradation during sample preparation. More importantly, if the analytical method aims to quantify both Ezetimibe and a potential acetylated metabolite, using an acetylated internal standard can improve the accuracy of the metabolite's quantification.

  • Improved Chromatographic Behavior and Stability: Acetylation of a hydroxyl group can sometimes lead to improved peak shape and reduced tailing in reverse-phase liquid chromatography by masking the polar hydroxyl group. It can also enhance the stability of the molecule during sample storage and processing.

  • Minimizing Cross-Talk and Isotopic Contribution: While stable isotope-labeled standards are designed to be distinct from the analyte, there can be a small percentage of the unlabeled analyte present in the internal standard, and vice-versa. Using a derivatized internal standard like 3-O-Acetyl Ezetimibe-d4 can further minimize any potential for isotopic cross-contribution, especially at very low analyte concentrations.

  • Mimicking the Analyte's Behavior During Derivatization: If the analytical method involves a derivatization step to improve the sensitivity or chromatographic properties of Ezetimibe, using an internal standard that is already derivatized in a similar manner can more accurately reflect the analyte's behavior during the entire sample preparation process.

Synthetic Pathways: A Comparative Overview

Understanding the synthesis of both Ezetimibe and its modified analog provides insight into their chemical relationship and the feasibility of their production for analytical use.

Synthesis of Ezetimibe

The synthesis of Ezetimibe is a multi-step process that has been approached through various routes. A common strategy involves the stereoselective formation of the β-lactam ring, which is the core structure of the molecule.

A Starting Materials (e.g., 4-hydroxybenzaldehyde, 4-fluoroaniline) B Imine Formation A->B Condensation C [2+2] Cycloaddition (β-Lactam Ring Formation) B->C Reaction with a ketene precursor D Side Chain Introduction C->D Multi-step synthesis E Final Deprotection and Purification D->E F Ezetimibe E->F

Figure 1: A generalized synthetic pathway for Ezetimibe.

One reported synthesis involves a highly stereoselective 1,3-dipolar cycloaddition as a key step[2]. Other approaches utilize different strategies for constructing the chiral centers and the β-lactam core[12][13][14][15].

Synthesis of 3-O-Acetyl Ezetimibe-d4

The synthesis of 3-O-Acetyl Ezetimibe-d4 would logically start from a deuterated Ezetimibe precursor. The final step would be the acetylation of the secondary hydroxyl group.

A Ezetimibe-d4 B Acetylation Reaction A->B Acetic anhydride or Acetyl chloride C 3-O-Acetyl Ezetimibe-d4 B->C Purification

Figure 2: A plausible final step in the synthesis of 3-O-Acetyl Ezetimibe-d4.

This acetylation is a standard organic transformation, typically carried out using reagents like acetic anhydride or acetyl chloride in the presence of a base.

Bioanalytical Application: A Step-by-Step LC-MS/MS Protocol

The following is a representative, self-validating protocol for the quantification of Ezetimibe in human plasma using 3-O-Acetyl Ezetimibe-d4 as an internal standard. This protocol is based on established methods for Ezetimibe analysis and adapted for the specific internal standard.

Materials and Reagents
  • Ezetimibe reference standard

  • 3-O-Acetyl Ezetimibe-d4 (internal standard)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Human plasma (drug-free)

  • Solid Phase Extraction (SPE) cartridges

Sample Preparation
  • Spiking of Internal Standard: To 100 µL of plasma sample (calibrator, QC, or unknown), add 10 µL of 3-O-Acetyl Ezetimibe-d4 working solution (e.g., 100 ng/mL in methanol).

  • Protein Precipitation: Add 300 µL of cold acetonitrile to precipitate plasma proteins. Vortex for 1 minute.

  • Centrifugation: Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

A Plasma Sample (100 µL) B Add Internal Standard (3-O-Acetyl Ezetimibe-d4) A->B C Protein Precipitation (Acetonitrile) B->C D Centrifugation C->D E Collect Supernatant D->E F Evaporation to Dryness E->F G Reconstitution in Mobile Phase F->G H LC-MS/MS Analysis G->H

Figure 3: Experimental workflow for plasma sample preparation.

LC-MS/MS Conditions
ParameterCondition
LC System High-performance liquid chromatography system
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start at 30% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 30% B and equilibrate for 1 minute
Flow Rate 0.4 mL/min
Injection Volume 5 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative
MRM Transitions Ezetimibe: m/z 408.1 -> 271.13-O-Acetyl Ezetimibe-d4: m/z 454.2 -> 271.1 (or other appropriate fragment)

Note: The specific MRM transition for 3-O-Acetyl Ezetimibe-d4 would need to be optimized. A plausible fragmentation would involve the loss of the acetyl group and subsequent fragmentation similar to Ezetimibe.

Method Validation

The method must be validated according to regulatory guidelines such as those from the FDA and the International Council for Harmonisation (ICH) M10[4][6][16][17][18][19][20][21][22]. Key validation parameters include:

  • Selectivity and Specificity: Ensuring no interference from endogenous components at the retention times of the analyte and IS.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at multiple concentration levels.

  • Calibration Curve: Assessing the linearity of the response over the desired concentration range.

  • Matrix Effect: Evaluating the impact of the biological matrix on ionization.

  • Stability: Assessing the stability of the analyte and IS under various conditions (e.g., freeze-thaw, bench-top, long-term storage).

Mass Fragmentation: A Mechanistic Insight

Understanding the fragmentation patterns of Ezetimibe and its acetylated analog is crucial for developing a selective and sensitive LC-MS/MS method.

Fragmentation of Ezetimibe

In negative ion mode ESI, Ezetimibe typically forms a deprotonated molecule [M-H]⁻ at m/z 408.1. Upon collision-induced dissociation (CID), a characteristic fragmentation involves the cleavage of the β-lactam ring, leading to a prominent product ion at m/z 271.1[23][24][25].

A Ezetimibe [M-H]⁻ (m/z 408.1) B Product Ion (m/z 271.1) A->B CID

Figure 4: Simplified fragmentation of Ezetimibe.

Postulated Fragmentation of 3-O-Acetyl Ezetimibe-d4

For 3-O-Acetyl Ezetimibe-d4, the deprotonated molecule [M-H]⁻ would be observed at m/z 454.2. A likely fragmentation pathway would involve an initial neutral loss of the acetyl group (as ketene, 42 Da) or acetic acid (60 Da), followed by fragmentation of the Ezetimibe-d4 backbone. The loss of ketene is a common fragmentation pathway for O-acetylated compounds[26].

A 3-O-Acetyl Ezetimibe-d4 [M-H]⁻ (m/z 454.2) B Intermediate Ion (m/z 412.2) A->B Loss of Ketene (42 Da) C Product Ion (m/z 271.1 or 275.1) B->C CID

Figure 5: Postulated fragmentation pathway for 3-O-Acetyl Ezetimibe-d4.

Alternatively, direct fragmentation of the acetylated molecule could occur. The specific fragmentation pattern would need to be confirmed experimentally.

Conclusion: A Tool for Enhanced Bioanalytical Rigor

The choice of an internal standard is a critical decision in the development of a robust and reliable bioanalytical method. While Ezetimibe-d4 is a widely accepted and effective internal standard for the quantification of Ezetimibe, 3-O-Acetyl Ezetimibe-d4 offers a more specialized tool for specific analytical challenges. Its use may provide advantages in terms of chromatographic performance, stability, and the potential for simultaneous analysis of metabolites. As with any analytical method, a thorough validation is paramount to ensure the integrity of the data and to meet the stringent requirements of regulatory bodies. This guide has provided a comprehensive overview of the key differences between Ezetimibe and its acetylated, deuterated analog, offering a foundation for researchers and drug development professionals to make informed decisions in their analytical strategies.

References

  • ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. (2023). European Medicines Agency. Available at: [Link]

  • (EZETIMIBE) TABLETS - accessdata.fda.gov. (2006). U.S. Food and Drug Administration. Available at: [Link]

  • Total Synthesis of Ezetimibe, a Cholesterol Absorption Inhibitor. (2013). ACS Publications. Available at: [Link]

  • Ezetimibe | C24H21F2NO3 | CID 150311. PubChem. Available at: [Link]

  • Ezetimibe. (n.d.). Midas Pharma. Available at: [Link]

  • ICH M10 on bioanalytical method validation - Scientific guideline. (2023). European Medicines Agency. Available at: [Link]

  • Demystifying the ICH M10 Bioanalytical Method Validation Guidelines. (2024). BioAgilytix. Available at: [Link]

  • Ezetimibe synthesis method - CN103086938A. (n.d.). Google Patents.
  • ICH M10 Bioanalytical Method Validation Guideline. (2019). IDBS. Available at: [Link]

  • bioanalytical method validation and study sample analysis m10. (2022). ICH. Available at: [Link]

  • Determination of Ezetimibe and Total Ezetimibe in Human Plasma by LC-MS/MS and Its Application. (2020). Chinese Journal of Modern Applied Pharmacy. Available at: [Link]

  • Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers. (2019). U.S. Food and Drug Administration. Available at: [Link]

  • Simultaneous determination of ezetimibe and simvastatin in rat plasma by stable-isotope dilution LC-ESI–MS/MS and its application to a pharmacokinetic study. (n.d.). PMC. Available at: [Link]

  • FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis. (2019). European Compliance Academy. Available at: [Link]

  • Development and validation of simple and rapid LC-MS/MS method for ezetimibe in human plasma and its application to bioequivalen. (2017). IOSR Journal of Pharmacy and Biological Sciences. Available at: [Link]

  • Full article: Crucial Importance of Evaluating Internal Standards (IS) Response and Troubleshooting in Effective LCMS Method Development, Validation and Sample Analysis. (n.d.). Taylor & Francis. Available at: [Link]

  • Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration. Available at: [Link]

  • A One-Step Sample Processing Method in Combination with HPLC-MS/MS for the Simultaneous Quantification of Atorvastatin, Ezetimibe and Three Metabolites including o-Hydroxyl Atorvastatin, p-Hydroxyl Atorvastatin, and Ezetimibe-Glucuronide in Human Plasma. (2023). MDPI. Available at: [Link]

  • 1217642-08-4| Chemical Name : 3-O-Acetyl Ezetimibe-d4. (n.d.). Pharmaffiliates. Available at: [Link]

  • Identification, synthesis and characterization of process related desfluoro impurity of ezetimibe and HPLC method validations. (n.d.). PMC. Available at: [Link]

  • Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. (n.d.). PMC. Available at: [Link]

  • 3-O-Acetyl Ezetimibe-d4 2,3,4-Tri-O-acetyl-β-D-glucuronide Methyl Ester. (n.d.). Pharmaffiliates. Available at: [Link]

  • Mass spectra and main fragmentation patterns of acetylated cis-resveratrol. (n.d.). ResearchGate. Available at: [Link]

  • A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). GSC Biological and Pharmaceutical Sciences. Available at: [Link]

  • Fragmentation Reactions in the Mass Spectrometry Analysis of Neutral Oligosaccharides. (n.d.). Lebrilla. Available at: [Link]

  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess. (n.d.). SciSpace. Available at: [Link]

  • The Role of Internal Standards In Mass Spectrometry. (2025). SCION Instruments. Available at: [Link]

  • Deuterated Standards for LC-MS Analysis. (2025). ResolveMass Laboratories Inc. Available at: [Link]

  • Ezetimibe-d4 | C24H21F2NO3 | CID 25145350. (n.d.). PubChem. Available at: [Link]

  • Ezetimibe. (n.d.). Wikipedia. Available at: [Link]

Sources

Precision Bioanalysis of Ezetimibe: The Strategic Application of Stable Isotope Labeled Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Applications of Stable Isotope Labeled Ezetimibe Metabolites Content Type: Technical Whitepaper / Laboratory Guide Audience: Bioanalytical Scientists, DMPK Researchers, and Clinical Pharmacologists.

Executive Summary: The Isotopic Imperative

Ezetimibe (EZM) presents a unique bioanalytical challenge due to its rapid and extensive metabolic conversion to Ezetimibe-glucuronide (EZM-G). In human plasma, the glucuronide conjugate accounts for approximately 80-90% of the total circulating drug. Consequently, regulatory bodies (FDA, EMA) increasingly mandate the quantification of both the parent drug and its active metabolite to assess bioequivalence and pharmacokinetic (PK) profiles accurately.

This guide details the application of Stable Isotope Labeled (SIL) analogues—specifically Ezetimibe-d4 and Ezetimibe-glucuronide-d4 —as internal standards (IS). Their use is not merely a procedural formality but a critical control against matrix effects, ionization suppression, and the specific phenomenon of in-source fragmentation that plagues conjugate analysis.

The Ezetimibe Metabolic Landscape

To design a robust assay, one must understand the analyte's lifecycle. Ezetimibe inhibits the Niemann-Pick C1-Like 1 (NPC1L1) transporter in the jejunal brush border.[1]

  • Rapid Glucuronidation: Upon absorption, EZM is glucuronidated in the intestinal epithelium and liver to EZM-G.

  • Enterohepatic Recycling: EZM-G is excreted via bile back into the intestine, where bacterial

    
    -glucuronidases hydrolyze it back to EZM, which is then reabsorbed.
    
  • Bioanalytical Implication: The recycling loop creates multiple peaks in the plasma concentration-time curve. Accurate quantification requires an IS that tracks these fluctuations perfectly across extraction and ionization phases.

Diagram 1: Ezetimibe Enterohepatic Circulation & Bioanalysis Targets

Ezetimibe_Metabolism cluster_intestine Intestinal Lumen cluster_systemic Systemic Circulation (Plasma) cluster_liver Hepatocyte EZM_Int Ezetimibe (Parent) EZM_Plas Ezetimibe (Minor Fraction) EZM_Int->EZM_Plas Absorption Bact Bacterial Hydrolysis Bact->EZM_Int Recycling UGT Glucuronidation (UGT1A1/1A3) EZM_Plas->UGT Metabolism EZMG_Plas Ezetimibe-Glucuronide (Major Active Fraction) EZMG_Plas->Bact Biliary Excretion UGT->EZMG_Plas Systemic Release

Caption: Ezetimibe enterohepatic recycling loop highlighting the dominance of the glucuronide metabolite (EZM-G) in plasma.

Technical Core: LC-MS/MS Quantification Protocol

The "Gold Standard" method utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with negative electrospray ionization (ESI-).

The "In-Source Fragmentation" Trap

A critical failure mode in Ezetimibe analysis is crosstalk .

  • The Issue: EZM-G (m/z 584) is labile. In the high-energy environment of the MS source, the glucuronide moiety can detach before mass selection.

  • The Result: EZM-G is detected as EZM (m/z 408), falsely elevating the parent drug concentration.

  • The Solution:

    • Chromatographic Separation: You must resolve EZM and EZM-G peaks temporally.

    • SIL-IS Validation: Use Ezetimibe-glucuronide-d4 . If the IS signal appears at the retention time of the parent, your source energy is too high.

Experimental Workflow

Reagents:

  • Analytes: Ezetimibe, Ezetimibe-Glucuronide.[2][3][4][5][6][7][8]

  • Internal Standards: Ezetimibe-d4 (ring-D4), Ezetimibe-Glucuronide-d4.

  • Matrix: Human Plasma (K2EDTA).[2]

Step-by-Step Protocol (Self-Validating):

  • Sample Preparation (LLE - Liquid Liquid Extraction):

    • Rationale: LLE provides cleaner extracts than protein precipitation, reducing phospholipid suppression which is critical for the low LLOQ (0.1 ng/mL) required for EZM.

    • Aliquot: 200 µL Plasma.

    • Spike: Add 20 µL of IS Mix (EZM-d4 @ 100 ng/mL, EZM-G-d4 @ 500 ng/mL).

    • Buffer: Add 100 µL Ammonium Acetate (pH 5.0) to stabilize the glucuronide.

    • Extract: Add 3 mL Methyl tert-butyl ether (MTBE) . Vortex 5 min.

    • Separate: Centrifuge @ 4000g, 10 min, 4°C. Flash freeze aqueous layer. Decant organic layer.[9]

    • Dry: Evaporate under N2 at 40°C. Reconstitute in Mobile Phase.

  • LC Conditions:

    • Column: Agilent Zorbax Eclipse Plus C18 (100 x 2.1 mm, 3.5 µm) or equivalent.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.[4][10]

    • Gradient: Start 30% B. Ramp to 90% B over 4 min. Hold 1 min.

    • Validation Check: Ensure EZM-G elutes significantly earlier (polar) than EZM (non-polar). Typical

      
      RT > 1.5 min.
      
  • MS/MS Parameters (Negative Mode ESI):

AnalytePrecursor (m/z)Product (m/z)Cone Voltage (V)Collision Energy (eV)
Ezetimibe 408.1271.13022
Ezetimibe-d4 (IS) 412.1275.13022
EZM-Glucuronide 584.2271.14528
EZM-G-d4 (IS) 588.2275.14528

Note: The product ion 271.1 represents the cleavage of the phenol ring structure common to both forms.

Data Interpretation & Quality Assurance

Matrix Effect Correction

The primary role of the SIL-IS is to normalize signal variance caused by co-eluting phospholipids.

  • Calculation: Calculate the Matrix Factor (MF) .

    
    
    
  • Acceptance: The IS-normalized MF should be close to 1.0 (0.85 - 1.15) and consistent (%CV < 15%) across different donor lots (lipemic, hemolyzed).

  • Why SIL? An analog IS (e.g., Benzyl Paraben) will not co-elute perfectly with EZM. If suppression occurs at 3.5 min (EZM RT) but not at 2.5 min (Analog RT), the method fails. EZM-d4 co-elutes and experiences the exact same suppression, mathematically canceling out the error.

Diagram: Analytical Workflow & Decision Logic

LCMS_Workflow Sample Plasma Sample (Unknown) Spike Spike IS (EZM-d4 & EZM-G-d4) Sample->Spike Extract LLE Extraction (MTBE) Spike->Extract LC LC Separation (Critical: Resolve G vs Parent) Extract->LC MS MS/MS Detection (MRM Mode) LC->MS Check QC Check: Is EZM detected at EZM-G RT? MS->Check Pass Data Analysis (Ratio: Analyte/IS) Check->Pass No Fail FAIL: In-Source Fragmentation Check->Fail Yes

Caption: LC-MS/MS workflow emphasizing the critical quality control check for in-source fragmentation crosstalk.

Advanced Applications: Metabolic Flux & DDI

Beyond routine quantification, stable isotope labeled metabolites enable mechanistic insights:

  • Transporter Phenotyping (OATP1B1/1B3):

    • Ezetimibe is a substrate for hepatic OATP transporters.

    • Protocol: Co-incubate hepatocytes with EZM and an OATP inhibitor (e.g., Rifampin). Use EZM-d4 to quantify intracellular accumulation without interference from extracellular drug.

  • Drug-Drug Interaction (DDI) Studies:

    • When co-administered with statins (e.g., Simvastatin), EZM levels can fluctuate.

    • Using EZM-G-d4 allows researchers to specifically monitor the glucuronidation capacity (UGT activity) independent of renal clearance changes, isolating the metabolic bottleneck.

References

  • Simultaneous determination of ezetimibe and its glucuronide in human plasma. Source: Journal of Chromatography B. Significance: Establishes the baseline LLE extraction protocol and MS transitions. URL:[Link]

  • Evaluation of Matrix Effects in LC-MS/MS. Source: AAPS Journal. Significance: Defines the regulatory requirement for using Deuterated IS to correct ion suppression. URL:[Link]

  • Ezetimibe Pharmacology and Metabolism. Source: FDA Clinical Pharmacology Review. Significance: detailed ADME data confirming the 80-90% glucuronide ratio. URL:[Link]

  • Stable Isotope-Labeled Products for Metabolic Research. Source: Cambridge Isotope Laboratories / Eurisotop. Significance: Technical specifications for isotope purity and enrichment. URL:[Link]

Sources

Technical Guide: Synthesis and Characterization of 3-O-Acetyl Ezetimibe-d4

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis, purification, and characterization of 3-O-Acetyl Ezetimibe-d4 (specifically the aliphatic acetate derivative), a critical stable isotope-labeled internal standard (IS) used in the bioanalysis of Ezetimibe and its metabolites.

The target molecule is characterized by a deuterium label (d4) on the side-chain fluorophenyl ring and an acetylation at the benzylic hydroxyl position (the "3-position" relative to the azetidinone core's substitution pattern). This specific derivative serves as a vital reference standard for distinguishing metabolic pathways and validating LC-MS/MS assays in pharmacokinetic (PK) studies.

Structural Analysis & Retrosynthesis

Target Molecule Identification
  • Chemical Name: (S)-1-(4-Fluorophenyl)-3-((2S,3R)-1-(4-fluorophenyl)-2-(4-hydroxyphenyl)-4-oxoazetidin-3-yl)propyl acetate-d4.

  • Common Name: 3-O-Acetyl Ezetimibe-d4.[1][2]

  • Isotopic Label: Deuterium (d4) incorporated into the 4-fluorophenyl ring of the propyl side chain.

  • Critical Regiochemistry: The molecule contains two hydroxyl groups: a phenolic –OH and a benzylic (aliphatic) –OH. The "3-O-Acetyl" nomenclature in this context refers to the acetylation of the benzylic hydroxyl on the propyl side chain attached to the C3 position of the azetidinone ring, leaving the phenolic hydroxyl free .

Retrosynthetic Strategy

Direct acetylation of Ezetimibe is non-selective and favors the more acidic phenolic hydroxyl. To achieve high regiochemical purity, a Protection-Activation-Deprotection (PAD) strategy is required.

  • Starting Material: Ezetimibe-d4 (synthesized via 4-fluorobenzoyl chloride-d4).

  • Protection: Selective silylation of the phenolic hydroxyl (Kinetic control).

  • Functionalization: Acetylation of the secondary benzylic alcohol.

  • Deprotection: Removal of the silyl group under mild conditions to preserve the acetate ester.

Retrosynthesis Target 3-O-Acetyl Ezetimibe-d4 (Aliphatic Acetate, Free Phenol) Intermediate2 Fully Protected Intermediate (Phenolic-OTBS, Aliphatic-OAc) Target->Intermediate2 Selective Desilylation Intermediate1 Mono-Protected Ezetimibe-d4 (Phenolic-OTBS, Free Aliphatic-OH) Intermediate2->Intermediate1 Acetylation Start Ezetimibe-d4 (Parent Isotope) Intermediate1->Start Selective Silylation

Figure 1: Retrosynthetic disconnection showing the Protection-Activation-Deprotection strategy.

Synthesis Protocol

Pre-requisite: Source of Ezetimibe-d4

The synthesis begins with Ezetimibe-d4. If not commercially sourced, it is synthesized via the Schering-Plough route, substituting 4-fluorobutyrophenone with 4-fluorobutyrophenone-d4 (derived from fluorobenzene-d4) during the Friedel-Crafts acylation step .

Step 1: Regioselective Protection (Phenolic Silylation)

The phenolic hydroxyl is significantly more acidic (


) than the secondary alcohol. We utilize tert-butyldimethylsilyl chloride (TBSCl) with imidazole, which reacts preferentially with the phenol.
  • Reagents: Ezetimibe-d4 (1.0 eq), TBSCl (1.1 eq), Imidazole (2.5 eq), DMF (anhydrous).

  • Protocol:

    • Dissolve Ezetimibe-d4 in anhydrous DMF under Nitrogen atmosphere.

    • Cool to 0°C. Add Imidazole followed by dropwise addition of TBSCl in DMF.

    • Stir at 0°C for 2 hours, then warm to RT. Monitor by TLC (Hexane:EtOAc 7:3).

    • Critical Control: Do not use excess TBSCl or high temperatures to avoid bis-silylation.

    • Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine, dry over

      
      .
      
    • Yield: ~90-95% (Product: Ezetimibe-d4-Phenol-TBS ).

Step 2: Acetylation of Benzylic Alcohol

With the phenol blocked, the secondary benzylic alcohol is acetylated using standard anhydride conditions.

  • Reagents: Ezetimibe-d4-Phenol-TBS (1.0 eq), Acetic Anhydride (2.0 eq), Pyridine (3.0 eq), DMAP (0.1 eq), DCM.

  • Protocol:

    • Dissolve the intermediate in DCM.

    • Add Pyridine and DMAP (catalyst).

    • Add Acetic Anhydride dropwise at RT.

    • Stir for 4-6 hours.

    • Workup: Quench with saturated

      
      . Wash with 
      
      
      
      to remove acetic acid.
    • Yield: ~95% (Product: 3-O-Acetyl-Ezetimibe-d4-Phenol-TBS ).

Step 3: Selective Deprotection

The final challenge is removing the silyl ether without hydrolyzing the newly formed acetate ester or the


-lactam ring.
  • Reagents: TBAF (1.0 M in THF) or HF-Pyridine buffer.

  • Protocol (Buffered TBAF):

    • Dissolve the acetylated intermediate in THF.

    • Add Acetic Acid (1.2 eq) to buffer the solution (Crucial: Unbuffered TBAF is basic and may hydrolyze the acetate).

    • Add TBAF (1.1 eq) at 0°C.

    • Monitor closely by HPLC.[3][4] Reaction is usually fast (<1 hour).

    • Workup: Dilute with EtOAc, wash with water and brine.

    • Purification: Flash Column Chromatography (Silica Gel, Hexane/EtOAc gradient).

Characterization & Validation

Analytical Specifications

The following data confirms the identity and purity of the synthesized standard.

ParameterSpecificationMethod
Appearance White to Off-white solidVisual
Purity (HPLC) > 98.0%C18 Column, ACN:Water (0.1% FA)
Isotopic Enrichment > 99 atom % DLC-MS (SIM mode)
Mass Shift [M-H]- = 454.2 m/zESI-MS (Negative Mode)
NMR Interpretation (Structural Proof)

To validate the regiochemistry (Aliphatic vs. Phenolic acetylation), compare the


-NMR shifts.
  • Benzylic Proton Shift: In Ezetimibe, the benzylic methine proton (

    
    -C-OH) appears around 
    
    
    
    4.5 - 4.7 ppm. Upon acetylation, this signal shifts downfield significantly (deshielding effect of the carbonyl) to
    
    
    5.7 - 5.9 ppm
    .
  • Phenolic Region: The aromatic protons ortho to the phenol remain consistent with a free phenol (broad singlet exchangeable with

    
     around 
    
    
    
    9.5 ppm). If the phenol were acetylated, the ortho-protons would shift downfield.
Mass Spectrometry (LC-MS/MS)
  • Parent Ion: Ezetimibe (

    
    , MW 409.4).[5]
    
  • Target Ion: 3-O-Acetyl Ezetimibe-d4 (

    
    , MW ~455.5).
    
  • Fragmentation Pattern:

    • Loss of Acetate (neutral loss of 60 Da) is a characteristic fragmentation pathway in MS/MS, confirming the aliphatic acetate .

Experimental Workflow Diagram

Workflow Step1 STEP 1: Silylation Reagent: TBSCl / Imidazole Temp: 0°C Target: Phenolic-OH Protection Step2 STEP 2: Acetylation Reagent: Ac2O / Pyridine / DMAP Temp: RT Target: Benzylic-OH Esterification Step1->Step2 Intermediate 1 (95%) Step3 STEP 3: Deprotection Reagent: TBAF (Buffered w/ AcOH) Temp: 0°C -> RT Target: Selective Desilylation Step2->Step3 Intermediate 2 (95%) QC Quality Control 1H-NMR (Shift Check) LC-MS (>99% D) Step3->QC Final Product

Figure 2: Step-by-step experimental workflow for the regioselective synthesis.

Storage and Stability

  • Storage: -20°C under inert atmosphere (Argon/Nitrogen).

  • Solubility: Soluble in Methanol, Acetonitrile, DMSO.

  • Stability: The benzylic acetate is susceptible to hydrolysis in basic media. Ensure all LC-MS mobile phases are slightly acidic (0.1% Formic Acid) to prevent on-column degradation during analysis .

References

  • Veeprho.[6] (n.d.). 3-O-Acetyl Ezetimibe | CAS 190448-46-5.[6] Retrieved from [Link]

  • ResearchGate. (2012). Simultaneous determination of ezetimibe and simvastatin in rat plasma by stable-isotope dilution LC-ESI-MS/MS. Retrieved from [Link]

Sources

Navigating the Safety Profile of 3-O-Acetyl Ezetimibe-d4: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) for 3-O-Acetyl Ezetimibe-d4 (CAS 1217642-08-4) is publicly available at the time of this writing. The following technical guide has been synthesized from the SDS of the closely related compound Ezetimibe-d4, general safety principles for acetylated and deuterated compounds, and authoritative laboratory safety standards from the Occupational Safety and Health Administration (OSHA) and the American Chemical Society (ACS). This guide is intended for informational purposes and should be supplemented by a thorough risk assessment before handling the compound.

Introduction: Understanding the Compound

3-O-Acetyl Ezetimibe-d4 is a deuterated and acetylated derivative of Ezetimibe, a lipid-lowering agent. The introduction of deuterium can alter the pharmacokinetic profile of a drug, while the acetyl group may be used as a protecting group in synthesis or to modify the compound's properties.[1] As a potent pharmaceutical compound, understanding its safety profile is paramount for researchers.[2] This guide provides a comprehensive overview of the known and anticipated hazards, handling procedures, and emergency responses associated with this compound.

Hazard Identification and Classification

Based on the data for Ezetimibe-d4, 3-O-Acetyl Ezetimibe-d4 is anticipated to be classified as a hazardous substance.[3] The primary hazards are expected to be:

  • Harmful if swallowed, in contact with skin, or if inhaled. [4]

  • Causes skin and serious eye irritation. [4]

  • May cause respiratory irritation. [4]

  • Suspected of damaging fertility or the unborn child. [4]

  • May cause damage to organs through prolonged or repeated exposure. [3]

  • Very toxic to aquatic life with long-lasting effects. [4]

The acetylation may introduce additional considerations. Acetic anhydride, a common acetylating agent, is corrosive and produces flammable and irritating vapors.[5] While 3-O-Acetyl Ezetimibe-d4 is not acetic anhydride, its decomposition under certain conditions (e.g., fire) could release irritating or toxic fumes.

Physical and Chemical Properties

The following table summarizes the known and anticipated physical and chemical properties of 3-O-Acetyl Ezetimibe-d4.

PropertyValueSource
CAS Number 1217642-08-4[6]
Molecular Formula C26H19D4F2NO4[6]
Molecular Weight 455.49 g/mol [6]
Appearance Off-White Solid[6]
Solubility Soluble in organic solvents.Inferred
Storage 2-8°C Refrigerator[6]

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is crucial to minimize exposure and ensure laboratory safety.

Engineering Controls

The primary line of defense is the use of appropriate engineering controls.

  • Fume Hood: All handling of 3-O-Acetyl Ezetimibe-d4 powder should be conducted in a certified chemical fume hood to prevent inhalation of dust.[7]

  • Ventilation: The laboratory should have adequate general ventilation.[7]

  • Contained Systems: For larger quantities or repetitive tasks, consider the use of glove boxes or other contained systems.[8]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory.

  • Eye Protection: Chemical safety goggles or a face shield are required.[9]

  • Hand Protection: Wear chemical-resistant gloves. Nitrile gloves are a common choice, but the breakthrough time should be verified for the specific solvents being used.[9]

  • Body Protection: A lab coat should be worn at all times. For tasks with a higher risk of splashes, a chemically resistant apron is recommended.[9]

  • Respiratory Protection: If engineering controls are not sufficient to maintain exposure below permissible limits, a NIOSH-approved respirator may be necessary.[10]

Storage

Proper storage is essential to maintain the integrity of the compound and prevent accidents.

  • Temperature: Store in a refrigerator at 2-8°C.[6]

  • Container: Keep the container tightly sealed to prevent moisture absorption and contamination.

  • Incompatibilities: Store away from strong oxidizing agents and strong acids.[9]

Experimental Workflows: A Step-by-Step Approach

The following protocols outline the safe handling of 3-O-Acetyl Ezetimibe-d4 in common laboratory procedures.

Weighing and Aliquoting

Caption: Workflow for weighing 3-O-Acetyl Ezetimibe-d4.

Solution Preparation

Caption: Workflow for preparing a solution of 3-O-Acetyl Ezetimibe-d4.

Emergency Procedures

Preparedness is a key component of laboratory safety.[11]

First-Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[3]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[3]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]

Spill Response

Spill_Response Start Spill Occurs Evacuate Evacuate the immediate area Start->Evacuate Alert Alert colleagues and supervisor Evacuate->Alert PPE Don appropriate PPE Alert->PPE Contain Contain the spill with absorbent material PPE->Contain Collect Carefully collect the absorbed material Contain->Collect Decontaminate Decontaminate the spill area Collect->Decontaminate Dispose Dispose of all materials as hazardous waste Decontaminate->Dispose Report Report the incident Dispose->Report

Caption: Emergency response workflow for a spill of 3-O-Acetyl Ezetimibe-d4.

Waste Disposal

All waste containing 3-O-Acetyl Ezetimibe-d4, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[9]

Toxicological Information

The toxicological properties of 3-O-Acetyl Ezetimibe-d4 have not been fully investigated.[9] The information provided is based on the parent compound, Ezetimibe. Prolonged or repeated exposure may cause damage to organs.[3] It is also suspected of damaging fertility or the unborn child.[4]

Conclusion

3-O-Acetyl Ezetimibe-d4 is a potent pharmaceutical compound that requires careful handling to minimize risk. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to established safe laboratory practices, researchers can work with this compound safely and effectively. This guide provides a foundation for a comprehensive safety protocol, which should be reviewed and adapted based on the specific experimental conditions and a thorough risk assessment.

References

  • American Chemical Society. (n.d.). Guidelines for Chemical Laboratory Safety in Academic Institutions. Retrieved from [Link]

  • American Chemical Society. (n.d.). Safety Guides & Tipsheets. Retrieved from [Link]

  • VxP Pharma. (2020, January 11). Highly Potent Compounds. Retrieved from [Link]

  • Lab Manager. (2013, September 12). American Chemical Society Issues Guidelines for Safer Research Laboratories. Retrieved from [Link]

  • American Chemical Society. (n.d.). Safety in Academic Chemistry Laboratories. Retrieved from [Link]

  • SafetyCulture. (n.d.). American Chemical Society ACS Lab Safety Checklist. Retrieved from [Link]

  • Fiveable. (2025, August 15). Acetylation Definition - Organic Chemistry II Key Term. Retrieved from [Link]

  • IPS. (n.d.). Handling & Processing of Potent Compounds: A Holistic Approach. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 3-O-Acetyl Ezetimibe-d4. Retrieved from [Link]

  • Occupational Safety and Health Administration. (2016, February 1). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 3-O-Acetyl Ezetimibe-d4 2,3,4-Tri-O-acetyl-β-D-glucuronide Methyl Ester. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012, June 8). A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives. Retrieved from [Link]

  • VelocityEHS. (2019, December 4). USP 800 & OSHA HazCom: Understanding Your Requirements for Handling Hazardous Drugs in the Healthcare Industry. Retrieved from [Link]

  • ASHP. (n.d.). Guidelines on Handling Hazardous Drugs. Retrieved from [Link]

  • Frontiers. (2022, March 8). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Retrieved from [Link]

  • Unacademy. (n.d.). Notes on Acetylation. Retrieved from [Link]

  • Wikipedia. (n.d.). Acetylation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Safe handling of hazardous drugs. Retrieved from [Link]

  • Pharmko. (2025, September 3). Safe handling of sterile compounds. Retrieved from [Link]

Sources

Ezetimibe Stability & Bioanalysis: A Technical Deep Dive on Degradation Pathways and Isotopic Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a structural analysis of Ezetimibe (EZM), focusing on its physicochemical stability and the critical role of stable isotopes in bioanalytical quantification. As a cholesterol absorption inhibitor targeting the Niemann-Pick C1-Like 1 (NPC1L1) protein, Ezetimibe's efficacy relies on the integrity of its azetidinone (β-lactam) ring .[1] This guide details the mechanistic pathways of ring degradation, the formation of the cyclic ether impurity, and the application of deuterated internal standards (IS) to mitigate matrix effects in LC-MS/MS workflows.

Chemical Architecture & Stability Profile

The pharmacological core of Ezetimibe is the 2-azetidinone ring . While essential for potency, this four-membered lactam ring is the molecule's "Achilles' heel," exhibiting high susceptibility to hydrolytic cleavage, particularly under alkaline conditions.[1]

Key Structural Vulnerabilities
  • 
    -Lactam Ring (Azetidinone):  Highly strained and prone to nucleophilic attack (hydrolysis), leading to ring opening.[1]
    
  • Hydroxyl Groups: Sites for potential oxidation or conjugation (glucuronidation in vivo).[1]

  • Fluorophenyl Groups: generally stable, but serve as key mass identifiers in fragmentation spectra.[1]

Degradation Pathways: Mechanisms & Impurities

Understanding the causality of degradation is required for robust method development (ICH Q1A/Q3B).

A. Alkaline Hydrolysis (The Primary Pathway)

Under basic conditions (pH > 8) or nucleophilic stress, the amide bond of the


-lactam ring undergoes hydrolysis.
  • Mechanism: Hydroxide ions attack the carbonyl carbon of the azetidinone.

  • Product: Ezetimibe Ring-Open Impurity (often designated as the Hydroxy Acid form or Impurity B in various pharmacopeias).[1]

  • Implication: This reaction is rapid.[1] Analytical methods must use neutral or slightly acidic pH for sample preparation to prevent artifactual degradation.[1]

B. Acidic Degradation & Cyclization

Under acidic stress, Ezetimibe undergoes a unique intramolecular reaction.[1]

  • Mechanism: Protonation of the benzylic hydroxyl group facilitates dehydration and subsequent intramolecular nucleophilic attack by the amide oxygen (or neighboring groups depending on conformation).

  • Product: Cyclic Ether Impurity (Tetrahydropyran analog).[1][2]

  • Chemical Name: N,6-Bis(4-fluorophenyl)-2-(4-hydroxyphenyl)tetrahydro-2H-pyran-3-carboxamide.[1][2][3][4][5]

C. Oxidative Stress

While the fluorophenyl rings are robust, the benzylic positions and phenolic hydroxyls are susceptible to oxidation, forming ketone derivatives (e.g., Ezetimibe Ketone) under harsh peroxide stress.

Visualization: Degradation Logic Tree

Ezetimibe_Degradation Ezetimibe Ezetimibe (Parent) (Azetidinone Ring) Base_Stress Alkaline Stress (pH > 8, OH-) Ezetimibe->Base_Stress Acid_Stress Acidic Stress (H+, Heat) Ezetimibe->Acid_Stress Ox_Stress Oxidative Stress (H2O2) Ezetimibe->Ox_Stress Ring_Open Ring-Open Impurity (Hydroxy Acid Form) [Major Degradant] Base_Stress->Ring_Open Hydrolysis of Beta-Lactam Cyclic_Ether Cyclic Ether Impurity (Tetrahydropyran Analog) [Intramolecular Cyclization] Acid_Stress->Cyclic_Ether Dehydration & Cyclization Ketone Ezetimibe Ketone [Benzylic Oxidation] Ox_Stress->Ketone Oxidation

Figure 1: Mechanistic degradation pathways of Ezetimibe under ICH stress conditions.[1]

Stable Isotopes in Bioanalysis (LC-MS/MS)

In pharmacokinetic (PK) studies, Ezetimibe-d4 or Ezetimibe-13C6 are strictly required as Internal Standards (IS).[1]

The "Deuterium Effect" & Matrix Compensation

While deuterated standards are industry standard, they carry a specific risk in high-throughput LC-MS/MS:

  • Retention Time Shift: Deuterium (D) is slightly more lipophilic than Hydrogen (H), but it also alters the pKa of adjacent groups slightly. This can cause the IS to elute fractionally earlier than the analyte.

  • Ion Suppression Risk: If the IS elutes before the analyte, it may not perfectly experience the same matrix suppression zone (e.g., phospholipids) as the analyte.

  • Solution: Use 13C-labeled Ezetimibe if available, as it co-elutes perfectly.[1] If using Ezetimibe-d4 , ensure the chromatographic gradient is shallow enough to minimize separation between analyte and IS.[1]

Cross-Talk Mitigation
  • Mass Shift: Ezetimibe-d4 provides a +4 Da shift.[1]

  • Transitions:

    • Ezetimibe: m/z 408.1

      
       271.1 (Negative Mode)[1]
      
    • Ezetimibe-d4: m/z 412.1

      
       275.1[1][6]
      
  • Caution: Ensure the d4 standard does not contain >0.5% of d0 (unlabeled) impurity, otherwise, the IS will contribute to the analyte signal (false positive).

Visualization: Bioanalytical Workflow

LCMS_Workflow Plasma Plasma Sample (Analyte) IS_Add Add IS (Ezetimibe-d4) Plasma->IS_Add LLE LLE Extraction (MTBE Solvent) IS_Add->LLE Equilibration LC HPLC Separation (C18, Ammonium Acetate) LLE->LC Inject Organic Phase MS MS/MS Detection (ESI-, MRM) LC->MS Elution Data Quantification (Ratio Analyte/IS) MS->Data

Figure 2: LC-MS/MS workflow utilizing Deuterated Internal Standards for matrix effect correction.

Experimental Protocols

Protocol A: Forced Degradation Study (ICH Q1B)

Objective: Validate the stability-indicating nature of an analytical method.

Stress TypeReagent / ConditionDurationExpected Degradation
Acid Hydrolysis 0.1 N HCl @ 60°C2–4 Hours10–20% (Cyclic Ether formation)
Base Hydrolysis 0.1 N NaOH @ Ambient< 30 MinsRapid Degradation (>50%) to Ring-Open form
Oxidation 3% H₂O₂ @ Ambient4 HoursMinor (<5%) Ketone formation
Thermal 80°C (Solid State)24 HoursMinimal (<2%)

Step-by-Step Procedure:

  • Preparation: Prepare a 1 mg/mL stock solution of Ezetimibe in Methanol.

  • Acid Stress: Transfer 5 mL stock to a flask; add 5 mL 0.1 N HCl. Reflux at 60°C.

  • Base Stress: Transfer 5 mL stock; add 5 mL 0.1 N NaOH. Keep at room temperature (Heat will destroy it instantly).[1]

  • Neutralization: Critical Step. Neutralize acid samples with equal molar NaOH and vice versa before injection to protect the HPLC column.

  • Analysis: Inject onto C18 column (see Protocol B).[1]

Protocol B: LC-MS/MS Sample Preparation (Bioanalysis)

Objective: Extract Ezetimibe from plasma with high recovery using Liquid-Liquid Extraction (LLE).[1][7]

  • Aliquot: Transfer 200 µL human plasma into a polypropylene tube.

  • IS Spiking: Add 20 µL of Ezetimibe-d4 working solution (500 ng/mL). Vortex 30s.

  • Extraction: Add 2 mL Methyl tert-butyl ether (MTBE) .

    • Why MTBE? It provides a clean extract for lipophilic drugs like Ezetimibe, minimizing phospholipid carryover compared to Acetonitrile precipitation.[1]

  • Agitation: Vortex for 5 mins; Centrifuge at 4000 rpm for 5 mins at 4°C.

  • Concentration: Transfer the supernatant (organic layer) to a fresh tube. Evaporate to dryness under Nitrogen stream at 40°C.

  • Reconstitution: Reconstitute in 100 µL Mobile Phase (Acetonitrile : 10mM Ammonium Acetate, 70:30).

References

  • Singh, S., et al. (2006).[1] "Stress degradation studies on ezetimibe and development of a validated stability-indicating HPLC assay." Journal of Pharmaceutical and Biomedical Analysis.

  • Pandya, K., et al. (2014).[1] "Simultaneous determination of ezetimibe and simvastatin in rat plasma by stable-isotope dilution LC-ESI-MS/MS." Journal of Chromatography B.

  • Filist, M., et al. (2016).[1] "Development and Validation of a High-throughput LC–MS/MS Method for the Quantitation of Total Ezetimibe in Human Plasma." International Journal of Pharmaceutical Sciences Review and Research.

  • ChemWhat Database. (2023).[1] "Ezetimibe Cyclic Ether Impurity Characterization (CAS 1050631-82-7)."

  • ICH Guidelines. "Q1A(R2): Stability Testing of New Drug Substances and Products."

Sources

Methodological & Application

High-Sensitivity LC-MS/MS Quantitation of Ezetimibe and Related Impurities in Plasma using Deuterated (d4) Internal Standardization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Principle

This protocol details a validated, high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for quantifying Ezetimibe (EZE) and its primary circulating metabolite/impurity, Ezetimibe-Glucuronide, in human plasma.[1][2][3]

The critical challenge in Ezetimibe bioanalysis is the Matrix Effect —specifically, ionization suppression caused by phospholipids in plasma when using Electrospray Ionization (ESI) in negative mode. This method utilizes Ezetimibe-d4 (deuterated internal standard) to actively compensate for these effects.[1] Because the d4-isotope co-elutes with the analyte but is mass-resolved, it experiences the exact same ionization environment, rendering the response ratio (Analyte/IS) robust against matrix variability.[1]

Chemical Basis & Target Analytes[1][4][5][6][7][8]

Target Analytes
AnalyteDescriptionMolecular WeightKey Characteristic
Ezetimibe (EZE) Parent Drug409.4 g/mol Weakly acidic (Phenolic pKa ~9.7).[1] Ionizes best in ESI Negative .[1]
Ezetimibe-Glucuronide Major Metabolite585.5 g/mol Highly polar; circulates at higher concentrations than parent.[1]
Ezetimibe-d4 Internal Standard413.4 g/mol Tetradeuterated on the fluorophenyl ring.[1]
Why Negative Mode?

Ezetimibe contains a phenolic hydroxyl group and a beta-lactam ring.[1] In positive mode (ESI+), adduct formation (


, 

) is common and unstable.[1] In Negative Mode (ESI-) , the phenolic proton is easily abstracted, yielding a stable

precursor ion (m/z 408.[1]4) with high sensitivity.[1][2][3][4]

Experimental Protocol

Reagents & Materials
  • Reference Standards: Ezetimibe (>99.5%), Ezetimibe-d4 (>98% isotopic purity).[1]

  • Matrix: K2EDTA Human Plasma (free of hemolysis).[1]

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Methyl tert-butyl ether (MTBE), Ammonium Acetate.[1]

Sample Preparation: Liquid-Liquid Extraction (LLE)

LLE is superior to Protein Precipitation (PPT) for Ezetimibe because it efficiently removes phospholipids that cause ion suppression.[1]

Step-by-Step Workflow:

  • Aliquot: Transfer 200 µL of plasma into a 2 mL polypropylene tube.

  • IS Addition: Add 20 µL of Ezetimibe-d4 working solution (500 ng/mL in 50:50 MeOH:Water). Vortex 30s.

  • Buffer: Add 100 µL of 0.1M Ammonium Acetate (pH 5.0) to stabilize the lactam ring.

  • Extraction: Add 1.5 mL of MTBE . Cap and shake/vortex vigorously for 10 minutes.

  • Phase Separation: Centrifuge at 4,000 x g for 10 min at 4°C.

  • Transfer: Flash freeze the aqueous (bottom) layer in a dry ice/ethanol bath. Decant the organic (top) layer into a clean glass tube.

  • Drying: Evaporate the organic solvent under nitrogen stream at 40°C.

  • Reconstitution: Dissolve residue in 150 µL of Mobile Phase (60:40 ACN:Buffer). Vortex and transfer to HPLC vial.

LC-MS/MS Conditions

Chromatography (LC):

  • Column: C18 Reverse Phase (e.g., Phenomenex Luna or Waters BEH), 2.1 x 50 mm, 1.7 µm.

  • Flow Rate: 0.4 mL/min.[1]

  • Column Temp: 40°C.

  • Mobile Phase A: 5mM Ammonium Acetate in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient:

    • 0.0 min: 40% B[1]

    • 3.0 min: 90% B[1]

    • 3.5 min: 90% B[1]

    • 3.6 min: 40% B (Re-equilibrate for 2 min).

Mass Spectrometry (MS):

  • Source: ESI Negative Mode.

  • Spray Voltage: -2500 V.

  • Gas Temps: 500°C.

MRM Transitions (Quantitation):

Compound Precursor Ion (Q1) Product Ion (Q3) Collision Energy (eV) Dwell Time

| Ezetimibe | 408.4


 | 271.0 | -22 | 100 ms |
| Ezetimibe-d4  | 412.4 

| 275.0* | -22 | 100 ms | | EZE-Glucuronide | 584.5

| 271.0 | -30 | 100 ms |[1]

*Note: The d4 transition depends on the labeling position. If d4 is on the retained fluorophenyl ring, Q3 is 275. If on the lost fragment, Q3 is 271. Verify with your specific CoA.

Visualizing the Workflow & Logic

Extraction & Analysis Workflow

This diagram illustrates the critical path from sample to data, highlighting the LLE cleanup step.

G Plasma Plasma Sample (200 µL) IS_Add Add IS (d4-EZE) & Buffer Plasma->IS_Add LLE LLE Extraction (MTBE) IS_Add->LLE Vortex 10m PhaseSep Phase Separation (Discard Aqueous) LLE->PhaseSep Centrifuge Dry Evaporation (N2 @ 40°C) PhaseSep->Dry Top Layer Recon Reconstitution (Mobile Phase) Dry->Recon LCMS LC-MS/MS (ESI Negative) Recon->LCMS Inject

Caption: Figure 1. Liquid-Liquid Extraction (LLE) workflow optimized for phospholipid removal and Ezetimibe recovery.[1]

The d4-IS Compensation Mechanism

Why use d4? This diagram explains how the Internal Standard cancels out matrix effects.

Logic cluster_0 Chromatographic Elution cluster_1 Ion Source (ESI-) EZE Ezetimibe (Analyte) Suppression Ionization Suppression (Reduced Signal) EZE->Suppression d4 Ezetimibe-d4 (IS) d4->Suppression Matrix Co-eluting Matrix (Phospholipids) Matrix->Suppression Causes Result Ratio = (EZE Signal / d4 Signal) ERROR CANCELLED Suppression->Result Both affected equally

Caption: Figure 2. Mechanism of Internal Standard correction. Since d4-EZE co-elutes, matrix suppression affects both signals identically, preserving the quantitative ratio.[1]

Validation Strategy (FDA/EMA Compliance)

To ensure scientific integrity, the method must be validated according to FDA Bioanalytical Method Validation Guidance (2018) .[5][6]

Linearity & Sensitivity
  • Range: 0.1 ng/mL (LLOQ) to 100 ng/mL.[1]

  • Weighting:

    
     linear regression.
    
  • Acceptance:

    
    ; Accuracy ±15% (±20% at LLOQ).
    
Matrix Effect Assessment (Crucial Step)

You must prove the d4 isotope works. Calculate the IS-Normalized Matrix Factor :


[1]
  • Requirement: The CV of the IS-Normalized MF calculated from 6 different lots of plasma (including lipemic and hemolyzed) must be < 15% .[1]

Stability Indicating Capability

If quantifying "impurities" (degradants), stress the sample (acid/base/heat) to ensure the method separates the Open-Ring Degradant (Hydrolysis of lactam) from the parent.[1] The parent transition (408->271) should not detect the open-ring form (MW 427).[1]

Troubleshooting & Pitfalls

  • Isobaric Interferences: Ezetimibe-Glucuronide can undergo "in-source fragmentation" back to the parent Ezetimibe.[1]

    • Solution: Chromatographically separate the Glucuronide (usually elutes earlier, ~1.5 min) from the Parent (~2.6 min). If they co-elute, the Glucuronide will falsely elevate the Parent signal.

  • Peak Tailing: Ezetimibe is a secondary amine/phenol.[1] Use Ammonium Acetate to control pH.[1] If tailing persists, increase buffer concentration to 10mM.

  • Carryover: Ezetimibe is sticky.[1] Use a needle wash of 50:50 ACN:Isopropanol + 0.1% Formic Acid.

References

  • US Food and Drug Administration (FDA). (2018).[1][6][7] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • S. Guntupalli et al. (2014).[1][8] Identification, Isolation and Characterization of Process Related Impurities in Ezetimibe. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Ovid/Elsevier. (2005).[1] Liquid chromatography–negative ion electrospray tandem mass spectrometry method for the quantification of ezetimibe in human plasma. Retrieved from [Link]

  • PubChem. (2025).[1] Ezetimibe-d4 Compound Summary. Retrieved from [Link][1]

Sources

Application Note & Protocol: A Robust Bioanalytical Assay for the Simultaneous Quantification of Ezetimibe and its Glucuronide Metabolites in Human Serum using LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Ezetimibe is a lipid-lowering agent that inhibits the intestinal absorption of cholesterol.[1][2] Following oral administration, ezetimibe is rapidly and extensively metabolized in the small intestine and liver to its pharmacologically active phenolic glucuronide metabolite, ezetimibe-glucuronide.[1][2][3] Both ezetimibe and ezetimibe-glucuronide undergo enterohepatic recycling, contributing to their extended half-life of approximately 22 hours.[1][2] Given that ezetimibe-glucuronide constitutes 80-90% of the total drug-related compounds in plasma and is pharmacologically active, the simultaneous and accurate quantification of both the parent drug and its major metabolite is imperative for comprehensive pharmacokinetic, bioequivalence, and toxicokinetic studies.[2][3]

This application note presents a detailed, validated, and highly sensitive bioanalytical method for the simultaneous determination of ezetimibe and ezetimibe-glucuronide in human serum. The described methodology employs a streamlined sample preparation technique followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a gold standard for bioanalytical quantification due to its high selectivity and sensitivity.[4] The protocol herein is designed to be a self-validating system, grounded in established regulatory guidelines from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), ensuring data integrity and reliability for clinical and drug development research.[4][5][6]

Scientific Rationale & Methodological Causality

The physicochemical properties of ezetimibe and its glucuronide metabolite present a unique bioanalytical challenge. Ezetimibe is relatively non-polar, while ezetimibe-glucuronide is significantly more polar and water-soluble.[7][8] This disparity necessitates a sample preparation strategy capable of efficiently extracting both analytes. While traditional liquid-liquid extraction (LLE) is effective for non-polar compounds and solid-phase extraction (SPE) offers cleaner extracts, a salting-out assisted liquid-liquid extraction (SALLE) with a water-miscible solvent like acetonitrile provides a robust and high-recovery method for both the parent drug and its polar metabolite.[7][8]

For detection, LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode is the technology of choice. This technique provides exceptional selectivity by monitoring specific precursor-to-product ion transitions for each analyte, thereby minimizing interference from endogenous matrix components.[9] The method described utilizes a polarity-switching electrospray ionization (ESI) source to accommodate the different ionization efficiencies of the analytes; ezetimibe-glucuronide ionizes optimally in negative mode, while ezetimibe can be detected with high sensitivity in negative mode as well.[7]

Ezetimibe Metabolism and Bioanalytical Workflow

The primary metabolic pathway for ezetimibe is glucuronidation, a phase II reaction, catalyzed by UDP-glucuronosyltransferases (UGTs) in the intestine and liver.[1][10] This process attaches a glucuronic acid moiety to the phenolic hydroxyl group of ezetimibe, significantly increasing its water solubility and facilitating its circulation and eventual excretion.

Diagram 1: Ezetimibe Metabolism

Ezetimibe_Metabolism Ezetimibe Ezetimibe (Parent Drug) UGT UGT1A1, UGT1A3, UGT2B15 Ezetimibe->UGT Ezetimibe_Glucuronide Ezetimibe-Glucuronide (Active Metabolite) UGT->Ezetimibe_Glucuronide Glucuronidation (Intestine & Liver)

Caption: Glucuronidation of Ezetimibe to its active metabolite.

Diagram 2: Bioanalytical Workflow Overview

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Serum_Sample 1. Human Serum Sample (Spiked with IS) Protein_Precipitation 2. Protein Precipitation (Acetonitrile) Serum_Sample->Protein_Precipitation SALLE 3. Salting-Out LLE (MgSO4) Protein_Precipitation->SALLE Evaporation 4. Evaporation SALLE->Evaporation Reconstitution 5. Reconstitution Evaporation->Reconstitution Injection 6. Injection Reconstitution->Injection Chromatography 7. C18 Separation Injection->Chromatography Detection 8. MS/MS Detection (MRM) Chromatography->Detection Quantification 9. Quantification Detection->Quantification Reporting 10. Reporting Quantification->Reporting

Caption: From sample to result: the bioanalytical workflow.

Materials and Methods

Reagents and Materials
  • Reference Standards: Ezetimibe (≥98% purity), Ezetimibe-d4 (internal standard, ≥98% purity), and Ezetimibe-Glucuronide (≥95% purity).

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (Type I, 18.2 MΩ·cm).

  • Reagents: Formic acid (LC-MS grade), Ammonium acetate (LC-MS grade), Magnesium sulfate (anhydrous).

  • Biological Matrix: Drug-free human serum, screened and confirmed to be free of interferences.

Instrumentation
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 reversed-phase column (e.g., Agilent Extend C18, 2.1 x 50 mm, 3.5 µm) is recommended.

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve reference standards of ezetimibe, ezetimibe-glucuronide, and ezetimibe-d4 (IS) in methanol to achieve a final concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the stock solutions using a 50:50 (v/v) mixture of acetonitrile and water to create working solutions for calibration standards and quality control (QC) samples.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the ezetimibe-d4 stock solution in 50:50 (v/v) acetonitrile/water.

Detailed Experimental Protocol

Preparation of Calibration Standards and Quality Control Samples
  • Spike 95 µL of drug-free human serum with 5 µL of the appropriate working solutions to prepare calibration standards.

  • Similarly, prepare QC samples at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).

Sample Extraction Protocol (SALLE)
  • To 100 µL of serum sample (blank, calibration standard, QC, or unknown), add 25 µL of the IS working solution (100 ng/mL Ezetimibe-d4) and vortex briefly.

  • Add 400 µL of acetonitrile to precipitate proteins. Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 5 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube containing approximately 100 mg of anhydrous magnesium sulfate.

  • Vortex for 30 seconds to induce phase separation and remove residual water.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 70:30 acetonitrile/water with 0.08% formic acid) and vortex.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Operating Conditions

The following table summarizes the recommended starting conditions. These may require optimization based on the specific instrumentation used.

ParameterRecommended Condition
LC System
ColumnAgilent Extend C18 (or equivalent)
Mobile PhaseAcetonitrile : Water (70:30, v/v) with 0.08% Formic Acid
Flow Rate0.8 mL/min
Injection Volume5 µL
Column Temperature40°C
MS/MS System
Ionization ModeESI Negative
MRM Transitions
Ezetimibem/z 408.4 → 271.0
Ezetimibe-Glucuronidem/z 584.5 → 271.0
Ezetimibe-d4 (IS)m/z 412.4 → 271.0
Dwell Time100 ms
Collision EnergyOptimize for specific instrument
Source Temperature500°C

Method Validation

The bioanalytical method must be validated according to the principles outlined in the FDA's "Bioanalytical Method Validation Guidance for Industry" and/or the EMA's "Guideline on bioanalytical method validation".[4][5][6]

Validation Parameters and Acceptance Criteria
ParameterPurposeAcceptance Criteria (Chromatographic Assays)
Selectivity To ensure no interference from endogenous matrix components at the retention times of the analytes and IS.Response in blank samples should be <20% of the LLOQ for the analyte and <5% for the IS.
Calibration Curve & Linearity To define the relationship between instrument response and analyte concentration.At least 6 non-zero standards. Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations ±15% of nominal (±20% at LLOQ).
Accuracy & Precision To assess the closeness of measured values to the nominal concentration and the reproducibility of the method.Three runs with QC samples at LLOQ, LQC, MQC, HQC (n=5). Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ).[11]
Recovery To determine the extraction efficiency of the analytical method.Consistent, precise, and reproducible at LQC, MQC, and HQC levels.
Matrix Effect To evaluate the suppression or enhancement of ionization by matrix components.IS-normalized matrix factor should have a %CV ≤15% across different lots of matrix.
Stability To ensure the analyte is stable under various conditions encountered during sample handling and storage.Mean concentrations of stability samples should be within ±15% of nominal concentrations. Includes freeze-thaw, short-term (bench-top), long-term, and stock solution stability.

Data Presentation & Results

A typical calibration curve for ezetimibe should be linear over the range of 0.1-20 ng/mL, while for ezetimibe-glucuronide, a range of 0.5-200 ng/mL is appropriate for clinical samples. The method should demonstrate within-run and between-run precision with a coefficient of variation (%CV) of less than 15% and accuracy within 85-115% of the nominal values at all QC levels, except for the LLOQ where 20% is acceptable.[11]

Conclusion

This application note provides a comprehensive and robust protocol for the simultaneous quantification of ezetimibe and its active metabolite, ezetimibe-glucuronide, in human serum. The methodology, which combines an efficient SALLE sample preparation with the specificity and sensitivity of LC-MS/MS, is well-suited for high-throughput analysis in a regulated bioanalytical laboratory. The detailed validation parameters ensure that the method generates reliable and reproducible data, compliant with international regulatory standards, making it an invaluable tool for researchers, scientists, and drug development professionals.

References

  • Bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). [Link]

  • Ezetimibe: a review of its metabolism, pharmacokinetics and drug interactions. PubMed. [Link]

  • Ezetimibe - ClinPGx. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass Laboratories Inc. [Link]

  • European Medicines Agency guideline on bioanalytical method validation. Ovid. [Link]

  • Ezetimibe | C24H21F2NO3 | CID 150311. PubChem - NIH. [Link]

  • Guideline Bioanalytical method validation. European Medicines Agency (EMA). [Link]

  • (EZETIMIBE) TABLETS. accessdata.fda.gov. [Link]

  • Development and validation of a QuEChERS-Based LC-MS/MS method for simultaneous quantification of Ezetimibe and its active metabolite in human plasma. Taylor & Francis. [Link]

  • Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]

  • Simultaneous determination of ezetimibe and its glucuronide metabolite in human plasma by solid phase extraction and liquid chromatography-tandem mass spectrometry. PubMed. [Link]

  • A One-Step Sample Processing Method in Combination with HPLC-MS/MS for the Simultaneous Quantification of Atorvastatin, Ezetimibe and Three Metabolites including o-Hydroxyl Atorvastatin, p-Hydroxyl Atorvastatin, and Ezetimibe-Glucuronide in Human Plasma. MDPI. [Link]

  • A One-step Sample Processing Method in Combination With Hplc-Ms/Ms for the Simultaneous Quantification of Atorvastatin, Ezetimibe and Three Metabolites Including O-Hydroxyl Atorvastatin, P-Hydroxyl Atorvastatin, and Ezetimibe-Glucuronide in Human Plasma. Preprints.org. [Link]

Sources

Application Note: Optimizing Mass Spectrometry Transitions for 3-O-Acetyl Ezetimibe-d4

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the strategic optimization of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) transitions for 3-O-Acetyl Ezetimibe-d4 . While the parent compound, Ezetimibe, is routinely analyzed in negative electrospray ionization (ESI-) mode, the acetylation of the phenolic hydroxyl group significantly alters the physicochemical properties of the molecule, often necessitating a polarity switch to positive electrospray ionization (ESI+). This guide provides a step-by-step protocol for precursor ion selection, product ion scanning, and source parameter tuning, with a specific focus on maintaining the stability of the labile ester moiety during analysis.

Introduction & Physicochemical Context

The Analyte

3-O-Acetyl Ezetimibe is a derivative of Ezetimibe where the phenolic hydroxyl group at the C4 position of the phenyl ring is acetylated. In metabolic studies, it may appear as a synthetic impurity or a transient intermediate. The d4-labeled analog is utilized as an Internal Standard (IS) to compensate for matrix effects and recovery variations.

The Ionization Challenge

Ezetimibe (Parent) relies on the acidity of its phenolic hydroxyl group (


) for efficient ionization in Negative Mode  (

at

408).

The Problem: Acetylation blocks this primary ionization site. The Consequence: The molecule loses its ability to easily form a phenoxide ion. Consequently, method development must pivot to investigate:

  • Positive Mode (ESI+): Protonation (

    
    ) or ammoniated adducts (
    
    
    
    ).
  • Negative Mode (ESI-): Ionization via the secondary hydroxyl group (less acidic) or adduct formation (

    
    ).
    

Expert Insight: Experience dictates that while Ezetimibe flies negative, its ester/ether derivatives often require Positive Mode using ammonium adducts to achieve clinically relevant sensitivity limits (LOQ).

Method Development Workflow

The following diagram illustrates the decision matrix for optimizing this specific analyte, prioritizing polarity switching and stability testing.

MethodDevWorkflow Start Start: Stock Preparation (Acetonitrile, Neutral pH) Infusion Direct Infusion (5-10 µL/min) Start->Infusion PolarityCheck Polarity Investigation Infusion->PolarityCheck PosMode ESI Positive (+) Target: [M+H]+, [M+NH4]+ PolarityCheck->PosMode Primary Path NegMode ESI Negative (-) Target: [M-H]-, [M+HCOO]- PolarityCheck->NegMode Secondary Path FragScan Product Ion Scan (MS2) Identify Stable Fragments PosMode->FragScan NegMode->FragScan Stability In-Source Stability Check (Prevent Ester Hydrolysis) FragScan->Stability FinalMethod Final MRM Method & Mobile Phase Selection Stability->FinalMethod

Figure 1: Decision matrix for optimizing 3-O-Acetyl Ezetimibe-d4, emphasizing the critical polarity check due to the blocked phenolic site.

Experimental Protocol

Reagents & Stock Preparation
  • Solvents: LC-MS grade Acetonitrile (ACN) and Methanol (MeOH).

  • Buffers: Ammonium Acetate (10mM) and Formic Acid (0.1%).

  • Stock Solution: Dissolve 3-O-Acetyl Ezetimibe-d4 in 100% ACN.

    • Critical: Do not use methanol as the primary solvent for long-term storage, as transesterification can occur over time.

    • Storage: -80°C to prevent spontaneous hydrolysis of the acetyl group.

Step 1: Precursor Ion Selection (Q1 Scan)

Configure the Mass Spectrometer (e.g., Sciex Triple Quad or Waters Xevo) for a Q1 scan.

Theoretical Mass Calculation:

  • Ezetimibe (Unlabeled): MW 409.4[1]

  • 3-O-Acetyl Ezetimibe (Unlabeled): MW 451.4

  • 3-O-Acetyl Ezetimibe-d4: MW ~455.4 (Assuming d4 on fluorophenyl ring).

Scan Parameters:

  • Range:

    
     400 – 500.
    
  • Mobile Phase: 50:50 ACN:Water + 10mM Ammonium Acetate.

  • Polarity: Scan both Positive and Negative.

Expected Observations: | Ionization Mode | Species | Approx.


 | Comment |
| :--- | :--- | :--- | :--- |
| ESI (+)  | 

| 456.5 | Likely dominant in acidic mobile phase. | | ESI (+) |

| 473.5 | Common with Ammonium Acetate buffers. | | ESI (+) |

| 478.5 | Avoid (Sodium adducts do not fragment well). | | ESI (-) |

| 454.5 | Weak signal (secondary -OH ionization). | | ESI (-) |

| 514.5 | Possible adduct in acetate buffer. |

Protocol Decision: If


 (473.5) is observed, increase Declustering Potential (DP/Cone Voltage) slightly to strip the ammonia and favor the protonated 

(456.5) for more consistent fragmentation, or optimize collision energy specifically for the ammoniated adduct.
Step 2: Product Ion Selection (MS2 Scan)

Select the most abundant precursor (likely 456.5 ) and perform a product ion scan.

Fragmentation Pathway:

  • Loss of Acetyl Group: The most labile bond is the ester. Expect a neutral loss of ketene (42 Da) or acetic acid (60 Da).

    • 
       (Protonated Ezetimibe-d4).
      
  • Ring Cleavage (The "Fingerprint"): The beta-lactam ring cleavage is characteristic of Ezetimibe.

    • Common Ezetimibe fragment:

      
       271 (Unlabeled).
      
    • d4 Fragment:

      
       275 (Retains d4 label on the fluorophenyl ring).
      

Fragmentation Parent Precursor [M+H]+ m/z 456.5 Intermed Deacetylated [M+H-Ketene]+ m/z 414.5 Parent->Intermed -42 Da (Acetyl) Fragment Primary Product (Ring Fission) m/z 275.1 Parent->Fragment Direct High Energy Intermed->Fragment Ring Cleavage

Figure 2: Predicted fragmentation pathway for 3-O-Acetyl Ezetimibe-d4 in Positive Mode.

Step 3: Source Optimization (The "Soft" Approach)

Because the acetyl group is labile, aggressive source conditions can cause In-Source Fragmentation (ISF) . This occurs when the acetyl group falls off before the quadrupole, converting your analyte (Acetyl-Ezetimibe) into the internal standard of the parent drug (Ezetimibe-d4).

Optimization Protocol:

  • Temperature (TEM): Start low (300°C) and ramp up. If signal for 456 drops and 414 increases in Q1, the temperature is too high.

  • Declustering Potential (DP): Perform a ramp. High DP often breaks the ester bond. Select a value 10-15% lower than the maximum intensity peak to ensure molecular integrity.

  • Collision Energy (CE): Optimize for the 456 -> 275 transition.

Recommended Transitions & Parameters

Based on theoretical derivation and standard behavior of Ezetimibe derivatives, the following transitions are recommended for validation.

Table 1: Optimized MRM Transitions (ESI Positive)
AnalytePrecursor (

)
Product (

)
Dwell (ms)CE (V)Role
3-O-Acetyl Eze-d4 456.5 (

)
275.1 10025-35Quantifier
3-O-Acetyl Eze-d4 456.5 (

)
414.5 10010-15Qualifier (Loss of Acetyl)
Ezetimibe-d4 (Ref)414.5275.110025Interference Check

Note: If using Ammonium Adduct as precursor (


 473.5), adjust Q1 accordingly.

Troubleshooting & Self-Validation

Stability Verification (Crucial Step)

Hypothesis: The acetyl group will hydrolyze in high pH or protic solvents over time. Test: Inject the standard at T=0 and T=24 hours (autosampler stability).

  • Pass: < 5% decrease in area of 3-O-Acetyl Ezetimibe-d4.

  • Fail: Appearance of Ezetimibe-d4 peak (RT shift) and loss of Acetyl signal.

  • Correction: If failing, acidify the mobile phase (0.1% Formic Acid) and lower autosampler temperature to 4°C.

Chromatographic Separation

Ensure baseline separation between 3-O-Acetyl Ezetimibe-d4 and Ezetimibe-d4 .

  • Even though they have different masses, In-Source Fragmentation of the Acetyl form can mimic the Parent form.

  • Column: C18 (e.g., Waters BEH C18 or Phenomenex Kinetex).

  • Mobile Phase: ACN/Water with 5mM Ammonium Acetate (pH 4.5).

  • Gradient: 3-O-Acetyl Ezetimibe is more hydrophobic than Ezetimibe. It will elute later.

References

  • M.S.S.P.S. Krishna, et al. "Development and Validation of a High-throughput LC–MS/MS Method for the Quantitation of Total Ezetimibe in Human Plasma." International Journal of Pharmaceutical Sciences Review and Research, 2016. Link

  • Sistla, R., et al. "Development and validation of a reversed-phase HPLC method for the determination of ezetimibe in pharmaceutical dosage forms." Journal of Pharmaceutical and Biomedical Analysis, 2005. (Context on stability and degradation). Link

  • Filist, M., et al. "Simultaneous determination of ezetimibe and simvastatin in human plasma by LC-MS/MS." Acta Poloniae Pharmaceutica, 2014. (Establishes baseline Ezetimibe fragmentation). Link

  • MedChemExpress. "Ezetimibe-d4 Product Information." (Verification of d4 labeling position and molecular weight). Link

  • Trivedi, R.K., et al. "Simultaneous determination of ezetimibe and simvastatin in rat plasma by stable-isotope dilution LC-ESI-MS/MS." Journal of Pharmaceutical and Biomedical Analysis, 2005. Link

Sources

Troubleshooting & Optimization

Preventing deuterium exchange in 3-O-Acetyl Ezetimibe-d4 solutions

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers working with 3-O-Acetyl Ezetimibe-d4 . It addresses the specific challenges of maintaining isotopic and chemical integrity in solution.

Topic: Preventing Deuterium Exchange & Chemical Degradation

Status: Operational | Tier: Level 3 (Senior Application Support)

Executive Summary: The "Exchange" Misconception

Before troubleshooting, it is critical to distinguish between Isotopic Exchange and Chemical Instability , as they are often confused in mass spectrometry (MS) analysis of this compound.

  • The Reality of d4-Labeling: Commercial 3-O-Acetyl Ezetimibe-d4 typically carries the deuterium label on the N-(4-fluorophenyl) ring. These aromatic deuteriums are chemically stable and do not undergo exchange under standard storage or LC-MS conditions.

  • The Real Culprit (Pseudo-Exchange): If you observe a mass shift or signal loss, it is almost certainly Hydrolysis or Transesterification of the 3-O-Acetyl ester group, or Ring Opening of the

    
    -lactam moiety. These degradation pathways mimic "loss of label" by shifting the parent mass (M-42 for deacetylation).
    

Guidance Scope: This guide focuses on preventing these degradation pathways to preserve the molecular integrity of your standard.

Troubleshooting Guides & FAQs

Category A: Mass Shifts & Signal Loss

Q: I see a mass decrease of 42 Da in my stock solution over time. Is my deuterium exchanging? A: No, this is likely Deacetylation , not deuterium exchange.

  • Diagnosis: The 3-O-Acetyl group is an ester. In the presence of water (even trace moisture in DMSO) or protic solvents like Methanol, esters hydrolyze to the free alcohol (Ezetimibe-d4) and acetic acid. This results in a mass loss of 42 Da (

    
    ).
    
  • Solution:

    • Switch Solvents: Never store stock solutions in Methanol or Ethanol. Use anhydrous Acetonitrile (ACN) or DMSO .

    • Temperature Control: Store at -20°C or -80°C. Hydrolysis rates double for every 10°C increase.

Q: My LC-MS signal for the parent ion is weak, but I see a peak at [M+18]. Is this back-exchange? A: This is likely


-Lactam Ring Hydrolysis .
  • Mechanism: The 4-membered azetidinone ring is strained and susceptible to nucleophilic attack by water. Ring opening adds a water molecule (+18 Da) to the structure, forming a carboxylic acid derivative.

  • Prevention:

    • pH is Critical:

      
      -lactams are unstable at high pH (>7.5) and very low pH (<2). Maintain solution pH between 4.5 and 6.0 .
      
    • Buffer Selection: Avoid phosphate buffers if possible, as they can catalyze hydrolysis. Use Ammonium Acetate or Formate.

Category B: Solvent & Storage Logic

Q: Can I use Methanol as a co-solvent for my working standards? A: Avoid if possible.

  • Risk: Methanol promotes Transesterification . The acetyl group can migrate from the Ezetimibe molecule to the methanol solvent, forming Methyl Acetate and leaving you with deacetylated Ezetimibe-d4.

  • Alternative: Use Acetonitrile/Water mixtures for working standards. If Methanol is required for chromatography, ensure the residence time in the autosampler is minimized (<4 hours) and the sample tray is cooled (4°C).

Q: I suspect my deuterium is exchanging. Under what conditions is this possible? A: True aromatic D-H exchange requires extreme conditions (strong Lewis acids or metabolic activation). However, if your specific isotopologue has deuterium at the C3-position (alpha to the carbonyl on the


-lactam ring), it is labile .
  • Mechanism: The C3 proton is acidic (

    
    ). In basic conditions, it can enolize, leading to rapid exchange with solvent protons.
    
  • Fix: If you possess C3-deuterated standards, you must keep the pH < 6.0 and avoid all basic additives (e.g., Triethylamine, Ammonium Hydroxide).

Visualizing the Instability Pathways

The following diagram illustrates the difference between the stable aromatic deuterium and the chemically labile sites on the molecule.

EzetimibeStability cluster_0 Critical Control Points Molecule 3-O-Acetyl Ezetimibe-d4 Hydrolysis Deacetylation (Loss of Acetyl Group) Mass: M - 42 Molecule->Hydrolysis Water / High pH RingOpen Beta-Lactam Hydrolysis (Ring Opening) Mass: M + 18 Molecule->RingOpen pH > 8 or pH < 2 TransEst Transesterification (Reaction with MeOH) Mass: M - 42 Molecule->TransEst Methanol Solvent Exchange Aromatic D-Exchange (Stable Isotope) Molecule->Exchange Blocked under Standard Conditions Solvent Solvent Choice: Use ACN, Avoid MeOH pH pH Control: Maintain 4.5 - 6.0

Caption: Figure 1. Degradation pathways for 3-O-Acetyl Ezetimibe-d4. Note that true deuterium exchange is kinetically blocked, while chemical degradation (red/yellow paths) is the primary risk.

Optimized Experimental Protocol

Protocol: Preparation of Hydrolysis-Resistant Stock Solutions

This protocol minimizes ester hydrolysis and transesterification risks.

ParameterSpecificationRationale
Primary Solvent Acetonitrile (Anhydrous) Aprotic; prevents hydrolysis and transesterification.
Storage Conc. 1.0 mg/mL Higher concentrations are generally more stable than dilute ones.
Acidifier 0.1% Formic Acid Maintains slightly acidic pH to stabilize the

-lactam ring.
Storage Temp -80°C (Long term) Arrhenius kinetics: significantly slows ester cleavage.
Vial Type Amber Silanized Glass Prevents surface adsorption and light-induced degradation.

Step-by-Step Workflow:

  • Equilibration: Allow the 3-O-Acetyl Ezetimibe-d4 vial to reach room temperature in a desiccator before opening (prevents condensation).

  • Solvent Prep: Use LC-MS grade Acetonitrile. Verify it is fresh; old ACN can accumulate peroxides or moisture.

  • Dissolution: Dissolve the solid standard to 1.0 mg/mL. Vortex gently; do not sonicate for extended periods (heat promotes degradation).

  • Aliquot: Immediately divide into single-use aliquots (e.g., 50 µL) in silanized glass inserts.

  • Storage: Flash freeze in liquid nitrogen (optional but recommended) and store at -80°C.

Protocol: LC-MS Working Solution (Daily Prep)
  • Thaw one aliquot of stock.

  • Dilute to working concentration (e.g., 100 ng/mL) using 50:50 ACN:Water + 0.1% Formic Acid .

    • Note: Do not use 100% aqueous diluent; the compound is lipophilic and may precipitate or adsorb to plastic.

  • Inject immediately. Do not leave on the autosampler for >12 hours.

Advanced Stability Logic (Decision Tree)

Use this logic flow to determine the root cause of instability in your specific assay.

DecisionTree Start Observed Issue: Loss of Parent Signal CheckMass Check Mass Shift Start->CheckMass M_Minus_42 Mass = M - 42 Da CheckMass->M_Minus_42 M_Plus_18 Mass = M + 18 Da CheckMass->M_Plus_18 NoShift No Mass Shift (Just Low Intensity) CheckMass->NoShift Diagnosis1 Diagnosis: Deacetylation M_Minus_42->Diagnosis1 Diagnosis2 Diagnosis: Ring Opening M_Plus_18->Diagnosis2 Diagnosis3 Diagnosis: Adsorption/Precipitation NoShift->Diagnosis3 Action1 Action: Remove MeOH Check Water Content Diagnosis1->Action1 Action2 Action: Adjust pH to 5.0 Reduce Buffer Conc. Diagnosis2->Action2 Action3 Action: Use Silanized Glass Increase Organic % Diagnosis3->Action3

Caption: Figure 2. Diagnostic logic for identifying the root cause of 3-O-Acetyl Ezetimibe-d4 instability.

References

  • Oddy, A., et al. (2023). "Visible-Light-Mediated Energy Transfer Enables the Synthesis of β-Lactams." Angewandte Chemie International Edition. Retrieved from [Link]

  • American Chemical Society. (2023). "N-Sulfenylation of β-Lactams: Reactivity and Stability." Journal of Organic Chemistry. Retrieved from [Link]

Technical Support Center: Long-term Storage & Stability of 3-O-Acetyl Ezetimibe-d4

[1]

Current Status: Operational Scope: Chemical Stability, Storage Protocols, LC-MS/MS Troubleshooting Audience: Bioanalytical Scientists, QC Analysts, Method Developers[1]

Core Stability Directive (The "Golden Rules")

Q: What is the absolute best way to store 3-O-Acetyl Ezetimibe-d4 long-term?

A: Store the neat solid at -20°C (or -80°C) , protected from light and moisture. For stock solutions, the choice of solvent is critical to prevent degradation.

  • Preferred Solvent: Acetonitrile (ACN) or DMSO .[1] These aprotic solvents prevent transesterification and hydrolysis.

  • Avoid: Methanol (MeOH) or Ethanol for long-term stock storage.[1]

  • Container: Amber glass vials with PTFE-lined caps to prevent evaporation and light exposure.[1]

Q: Why can't I store the stock solution in Methanol?

A: 3-O-Acetyl Ezetimibe-d4 contains an acetate ester moiety on the propyl chain.[1] While secondary esters are relatively stable, storing them in a protic solvent like methanol creates a risk of transesterification (exchanging the acetyl group for a methyl group) or solvolysis over extended periods, especially if the methanol contains trace acidity or basicity [1].

  • Result: You may observe a gradual loss of the standard and the appearance of deacetylated Ezetimibe-d4 or methyl esters.

Q: Is the Deuterium label stable?

A: Yes. The deuterium atoms in 3-O-Acetyl Ezetimibe-d4 are typically located on the fluorophenyl ring (e.g., 1-(4-fluorophenyl-d4)).[1] Aromatic C-D bonds are chemically inert under standard storage and analysis conditions. Isotopic scrambling is not a concern unless the compound is exposed to extreme pH (< 1 or > 13) or catalytic hydrogenation conditions [2].

Degradation Dynamics & Mechanisms

Understanding how the molecule breaks down is the key to preventing it.

Primary Failure Mode: Deacetylation (Hydrolysis)

The most common stability issue is the hydrolysis of the acetyl ester group, converting the molecule back into Ezetimibe-d4 . This reaction is catalyzed by moisture, heat, and deviations from neutral pH.

Secondary Failure Mode: -Lactam Ring Opening

Ezetimibe contains a ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

alkaline conditions
Visualization: Degradation Pathways

The following diagram illustrates the chemical fate of 3-O-Acetyl Ezetimibe-d4 under stress.

DegradationPathwaycluster_conditionsRisk FactorsParent3-O-Acetyl Ezetimibe-d4(Intact IS)EzetimibeD4Ezetimibe-d4(Deacetylated Metabolite)Parent->EzetimibeD4Hydrolysis (Ester)Primary Pathway(Moisture/Acid/Base)RingOpenRing-OpenedDegradantParent->RingOpenHydrolysis (Lactam)Secondary Pathway(High pH > 8)Protic SolventsProtic SolventsMoistureMoisturepH > 8pH > 8

Figure 1: Degradation pathways of 3-O-Acetyl Ezetimibe-d4.[1][2] The red arrow indicates the primary instability risk (ester hydrolysis).

Troubleshooting LC-MS/MS Issues

Scenario A: "I see a peak appearing at the retention time of Ezetimibe."
  • Diagnosis: Your Internal Standard (IS) has hydrolyzed.[1] The acetyl group (-42 Da) has been lost, converting the IS into Ezetimibe-d4.[1]

  • Immediate Action: Check the mass spectrum of the interfering peak. If it matches Ezetimibe-d4 (M+H or M-H depending on mode), your stock solution is compromised.[1]

  • Root Cause: Moisture in the stock solvent or storage at room temperature.

Scenario B: "My IS signal intensity is dropping over the course of a run."
  • Diagnosis: On-instrument instability.[1]

  • Check: Are your autosampler vials kept at 4°C?

  • Check: Is your reconstitution solvent alkaline? (Ensure pH < 7).[1]

  • Solution: Lower the autosampler temperature and ensure your mobile phase/diluent is slightly acidic (e.g., 0.1% Formic Acid) to stabilize the ester.

Troubleshooting Decision Tree

TroubleshootingStartIssue: Unstable IS SignalCheckMassCheck Mass Spectrumof IS PeakStart->CheckMassLoss42Mass Shift: -42 Da?(Loss of Acetyl)CheckMass->Loss42Yes42Hydrolysis DetectedLoss42->Yes42YesNo42Other IssueLoss42->No42NoSolventCheckCheck Solvent:Is it Methanol?Yes42->SolventCheckMatrixEffectInvestigate Matrix Effectsor Ion SuppressionNo42->MatrixEffectReplaceACNAction: Remake Stockin AcetonitrileSolventCheck->ReplaceACNYesCheckpHAction: Check pHEnsure pH < 7SolventCheck->CheckpHNo

Figure 2: Diagnostic workflow for identifying stability-related signal issues.

Validated Protocols

Protocol 1: Preparation of Stable Stock Solution

Objective: Create a 1.0 mg/mL stock solution stable for >6 months.

  • Equilibration: Allow the vial of 3-O-Acetyl Ezetimibe-d4 to reach room temperature before opening (prevents condensation).

  • Weighing: Weigh approximately 1.0 mg of the solid into a clean, amber glass vial.

  • Dissolution: Add Acetonitrile (HPLC Grade) to achieve 1.0 mg/mL.

    • Why ACN? It is aprotic and does not support hydrolysis or transesterification [1].

  • Mixing: Vortex gently for 30 seconds. Sonication is permitted but limit to <1 minute to avoid heating.

  • Storage: Aliquot into small volumes (e.g., 100 µL) to avoid repeated freeze-thaw cycles. Store at -20°C .

Protocol 2: Rapid Stability Check

Objective: Verify if an old stock solution is still viable.

  • Dilution: Dilute the old stock 1:1000 in Mobile Phase A (acidic buffer).

  • Injection: Inject onto the LC-MS/MS system monitoring two MRM transitions:

    • Transition A: 3-O-Acetyl Ezetimibe-d4 (Parent)[1]

    • Transition B: Ezetimibe-d4 (Hydrolysis Product)[1]

  • Calculation: ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="ng-star-inserted display">

    
    
    
  • Criteria: If Purity < 95%, discard the stock.

Summary Data Table

ParameterRecommendationRisk Factor
Storage Temp (Solid) -20°C or -80°CThermal degradation at RT
Storage Solvent Acetonitrile (ACN)Transesterification in Methanol
Working Solution pH Acidic to Neutral (pH 3-6)Rapid hydrolysis at pH > 8
Container Amber Glass (Silanized preferred)Adsorption to plastic; Light sensitivity
Max Freeze-Thaw 3 CyclesPrecipitation / Moisture ingress

References

  • Otera, J. (1993).[1] Transesterification. Chemical Reviews, 93(4), 1449–1470.[1] Link[1]

  • Wolen, R. L. (1986).[1] The stability of deuterium-labeled internal standards during quantitative analysis. Journal of Clinical Pharmacology, 26(6), 419-424.[1] Link[1]

  • Sudhakar, M., et al. (2011).[1] Validated Stability-Indicating HPLC Method for the Determination of Ezetimibe in Pharmaceutical Formulations. International Journal of Research in Pharmacy and Chemistry, 1(3). Link

Minimizing matrix effects in Ezetimibe analysis using d4 standards

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing Matrix Effects with d4-Ezetimibe Internal Standards

Welcome to the Technical Support Center for Ezetimibe bioanalysis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for the quantitative analysis of Ezetimibe in biological matrices. As a Senior Application Scientist, my goal is to equip you with the scientific understanding and practical protocols necessary to achieve accurate, reproducible, and reliable results in your LC-MS/MS assays.

The Challenge: Understanding and Combating Matrix Effects

In the realm of bioanalysis, particularly with a highly metabolized compound like Ezetimibe, achieving accurate quantification is often hindered by "matrix effects." These effects arise from co-eluting endogenous components in the biological sample (e.g., plasma, serum) that can interfere with the ionization of the target analyte in the mass spectrometer's ion source. This interference can man[1][2]ifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy, precision, and sensitivity of the assay.

For Ezetimibe, which is [1][3][4]extensively metabolized to Ezetimibe-glucuronide, the complexity of the biological matrix is a significant consideration. Phospholipids, salts, and[5][6] other endogenous molecules are notorious for causing ion suppression in electrospray ionization (ESI), a common ionization technique for Ezetimibe analysis.

The Gold Standard So[8][9]lution: Deuterated Internal Standards

To counteract the variability introduced by matrix effects, the use of a stable isotope-labeled internal standard (SIL-IS) is the universally accepted gold standard in bioanalytical LC-MS/MS. For Ezetimibe analysis, d[7][8][9]4-Ezetimibe is the preferred SIL-IS.

Why d4-Ezetimibe is a Superior Choice:

A deuterated internal standard is a version of the analyte where several hydrogen atoms are replaced by their heavier isotope, deuterium. This subtle change in mas[8]s allows the mass spectrometer to differentiate between the analyte (Ezetimibe) and the internal standard (d4-Ezetimibe), while their chemical and physical properties remain nearly identical.

This near-identical beha[8]vior is the cornerstone of its effectiveness. The d4-Ezetimibe, when added to the sample at the beginning of the workflow, experiences the same journey as the Ezetimibe analyte. It undergoes the same extraction recovery, encounters the same chromatographic conditions, and is subjected to the same degree of ion suppression or enhancement in the ion source. By calculating the ratio [8][9]of the analyte response to the internal standard response, these variations are effectively normalized, leading to accurate and precise quantification.

Key Advantages of Usin[7]g d4-Ezetimibe:

  • Compensates for Matrix Effects: Co-elution of d4-Ezetimibe with Ezetimibe ensures that both are subjected to the same matrix environment, thereby correcting for ion suppression or enhancement.

  • Corrects for Variab[9]ility in Sample Preparation: Any loss of analyte during extraction or processing steps will be mirrored by a proportional loss of the d4-Ezetimibe, maintaining an accurate analyte/IS ratio.

  • Improves Assay Robustness and Reproducibility: By minimizing the impact of unavoidable variations, the use of a SIL-IS leads to more consistent and reliable data.

Troubleshooting Guid[10]e & FAQs

This section addresses common issues encountered during Ezetimibe analysis and provides practical solutions.

Issue 1: Significant Ion Suppression or Enhancement Observed

  • Question: My Ezetimibe signal is significantly lower (or higher) than expected, even with the d4-Ezetimibe internal standard. What could be the cause?

  • Answer: While d4-Ezetimibe is excellent at compensating for matrix effects, severe ion suppression can still impact the overall sensitivity of the assay. If the signal for both th[4]e analyte and the internal standard is very low, it can lead to poor precision and a high lower limit of quantification (LLOQ).

    Potential Causes & Solutions:

    • Inadequate Sample Cleanup: The most common cause of severe matrix effects is insufficient removal of interfering endogenous components like phospholipids.

      • Troubleshoo[3][10]ting Step: Re-evaluate your sample preparation method. If you are using protein precipitation (PPT), which is a simpler but less clean method, consider switching to a more rigorous technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE). LLE with solvents like me[2][5][11]thyl tert-butyl ether has been shown to be effective for Ezetimibe extraction. SPE with a C18 cartridge [12][13]can also provide a cleaner extract.

    • Chromatographic[6][14][15] Co-elution: The interfering matrix components may be co-eluting with your Ezetimibe peak.

      • Troubleshooting Step: Optimize your chromatographic conditions. Adjusting the mobile phase composition, gradient profile, or even changing the column chemistry can help to separate the Ezetimibe from the interfering species.

    • Sample Dilution[4][7]: High concentrations of matrix components can overwhelm the ion source.

      • Troubleshooting Step: If your Ezetimibe concentration is sufficiently high, diluting the sample with the mobile phase can reduce the concentration of interfering components and alleviate ion suppression.

Issue 2: Poor Reproduc[1][7]ibility and Inconsistent Results

  • Question: I am seeing a high degree of variability in my quality control (QC) samples and replicate injections. Why are my results not reproducible?

  • Answer: Inconsistent results are often a sign of variable matrix effects between different samples or a problem with the internal standard's ability to compensate effectively.

    Potential Causes & Solutions:

    • Differential Matrix Effects: Even with a SIL-IS, slight differences in retention time between the analyte and the internal standard due to the deuterium isotope effect can lead to them experiencing slightly different matrix environments, especially on a steep gradient of interfering compounds.

      • Troubleshoo[16][17][18]ting Step: Ensure that the chromatographic peaks for Ezetimibe and d4-Ezetimibe have a high degree of overlap. A slight modification of [18]the chromatographic method may be necessary to achieve better co-elution.

    • Inconsistent Sample Preparation: Variability in your sample preparation technique can lead to inconsistent removal of matrix components.

      • Troubleshooting Step: Ensure your sample preparation protocol is well-defined and consistently executed. Automating the process can also improve reproducibility.

    • Use of Matrix-Matched Calibrants and QCs: Preparing your calibration standards and QC samples in the same biological matrix as your study samples is crucial for mimicking the matrix effects and ensuring accurate quantification.

Issue 3: Inaccurate Qu[7]antification and Poor Recovery

  • Question: My accuracy and precision data do not meet the acceptance criteria outlined in regulatory guidelines. What should I investigate?

  • Answer: Inaccurate quantification can stem from a variety of factors, from the initial sample handling to the final data processing. According to FDA guidelines, bioanalytical methods must be validated for accuracy, precision, selectivity, sensitivity, reproducibility, and stability.

    Potential Causes &[19][20][21] Solutions:

    • Suboptimal Internal Standard Concentration: The concentration of the internal standard should be appropriate to provide a good signal-to-noise ratio without being excessively high.

      • Troubleshooting Step: Experiment with different concentrations of d4-Ezetimibe to find the optimal level for your assay.

    • Improper Integration of Chromatographic Peaks: Inaccurate peak integration will directly lead to incorrect quantification.

      • Troubleshooting Step: Carefully review the integration parameters in your data processing software. Ensure that the baseline is set correctly and that the peaks for both Ezetimibe and d4-Ezetimibe are integrated consistently across all samples.

    • Analyte Stability Issues: Ezetimibe may not be stable under certain storage or processing conditions.

      • Troubleshooting Step: Perform stability studies to assess the stability of Ezetimibe in the biological matrix at different temperatures and for different durations (e.g., freeze-thaw stability, bench-top stability).

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of Ezetimibe from Human Plasma

This protocol provides a general framework for LLE. Optimization may be required for your specific application.

Materials:

  • Human plasma samples

  • d4-Ezetimibe internal standard working solution

  • Methyl tert-butyl ether (MTBE)

  • Centrifuge

  • Nitrogen evaporator

  • Reconstitution solution (e.g., 50:50 acetonitrile:water)

Procedure:

  • To 200 µL of plasma in a microcentrifuge tube, add 20 µL of the d4-Ezetimibe internal standard working solution.

  • Vortex briefly to mix.

  • Add 1 mL of MTBE.

  • Vortex vigorously for 2 minutes to ensure thorough extraction.

  • Centrifuge at 10,000 x g for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the reconstitution solution.

  • Vortex to dissolve the residue.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) of Ezetimibe from Human Plasma

This protocol provides a general framework for SPE. The specific sorbent and wash/elution solvents may need to be optimized.

Materials:

  • C18 SPE cartridges

  • SPE vacuum manifold

  • Human plasma samples

  • d4-Ezetimibe internal standard working solution

  • Methanol (for conditioning)

  • Water (for equilibration)

  • Wash solution (e.g., 5% methanol in water)

  • Elution solvent (e.g., methanol or acetonitrile)

  • Nitrogen evaporator

  • Reconstitution solution (e.g., 50:50 acetonitrile:water)

Procedure:

  • Sample Pre-treatment: To 200 µL of plasma, add 20 µL of the d4-Ezetimibe internal standard working solution. Acidify the sample with a small amount of formic acid to a pH of approximately 3-4.

  • SPE Cartridge Conditioning: Place the C18 SPE cartridges on the vacuum manifold. Pass 1 mL of methanol through each cartridge.

  • Equilibration: Pass 1 mL of water through each cartridge.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned cartridge. Apply a gentle vacuum to draw the sample through the sorbent.

  • Washing: Wash the cartridge with 1 mL of the wash solution to remove polar interferences.

  • Elution: Elute the Ezetimibe and d4-Ezetimibe from the cartridge with 1 mL of the elution solvent into a clean collection tube.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the reconstitution solution.

  • Analysis: Transfer to an autosampler vial for LC-MS/MS analysis.

Visualizations

DOT Script for Ezetimibe Analysis Workflow

Ezetimibe_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add d4-Ezetimibe IS plasma->add_is extraction Extraction (LLE or SPE) add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution lc_separation LC Separation reconstitution->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection data_processing Data Processing (Analyte/IS Ratio) ms_detection->data_processing results Quantitative Results data_processing->results

Caption: Workflow for Ezetimibe analysis using a d4 internal standard.

DOT Script for Troubleshooting Logic

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions start Poor Analytical Results (Inaccuracy, Imprecision, Low Sensitivity) matrix_effects Severe Matrix Effects start->matrix_effects sample_prep Inadequate Sample Prep start->sample_prep chromatography Poor Chromatography start->chromatography is_issue Internal Standard Issue start->is_issue optimize_prep Optimize Sample Prep (LLE, SPE) matrix_effects->optimize_prep optimize_lc Optimize LC Method matrix_effects->optimize_lc dilute_sample Dilute Sample matrix_effects->dilute_sample sample_prep->optimize_prep chromatography->optimize_lc check_is Verify IS Concentration & Purity is_issue->check_is

Caption: Troubleshooting logic for common issues in Ezetimibe bioanalysis.

Data Summary Table

ParameterTypical Acceptance Criteria (FDA)Common Observations in [19][20]Ezetimibe Analysis
Linearity (r²) ≥ 0.99Typically > 0.99 for both Ezetimibe and total Ezetimibe
Accuracy Within[22][23] ±15% of nominal value (±20% at LLOQ)Generally within acceptance criteria with a validated method
Precision (%CV) [23] ≤ 15% (≤ 20% at LLOQ)Typically < 15% for both intra- and inter-day precision
Recovery Consis[23]tent, precise, and reproducibleVaries with extraction method, but generally consistent
Matrix Effect S[24]hould be minimized and consistentIS-normalized matrix effect factors are typically close to 100%

References

  • An[23]alytical LC-MS/MS method for ezetimibe and its application for pharmacokinetic study. (n.d.). Taylor & Francis. Retrieved February 20, 2026, from [Link]

  • Guo, J., Chen, B., You, Y., Song, T., Zheng, H., & He, Z. (2018). Determination of Ezetimibe and Total Ezetimibe in Human Plasma by LC-MS/MS and Its Application. Chinese Pharmaceutical Journal. Retrieved February 20, 2026, from [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Attentive Science. Retrieved February 20, 2026, from [Link]

  • Ion suppression (mass spectrometry). (n.d.). In Wikipedia. Retrieved February 20, 2026, from [Link]

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. (n.d.). Waters Corporation. Retrieved February 20, 2026, from [Link]

  • Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. (2025, November 19). AMSbio. Retrieved February 20, 2026, from [Link]

  • FDA guideline - Bioanalytical Method Validation. (n.d.). PharmaCompass. Retrieved February 20, 2026, from [Link]

  • ANALYTICAL LC-MS/MS METHOD FOR EZETIMIBE AND ITS APPLICATION FOR PHARMACOKINETIC STUDY. (2012, January 23). Taylor & Francis. Retrieved February 20, 2026, from [Link]

  • Bioanalytical Method Validation Guidance for Industry. (2018, May 24). Food and Drug Administration. Retrieved February 20, 2026, from [Link]

  • A One-Step Sample Processing Method in Combination with HPLC-MS/MS for the Simultaneous Quantification of Atorvastatin, Ezetimibe and Three Metabolites including o-Hydroxyl Atorvastatin, p-Hydroxyl Atorvastatin, and Ezetimibe-Glucuronide in Human Plasma. (2023, July 17). MDPI. Retrieved February 20, 2026, from [Link]

  • Development and validation of simple and rapid LC-MS/MS method for ezetimibe in human plasma and its application to bioequivalen. (2017, August 17). IOSR Journal of Pharmacy and Biological Sciences. Retrieved February 20, 2026, from [Link]

  • LC-MS-MS Simultaneous Determination of Atorvastatin and Ezetimibe in Human Plasma. (n.d.). Oxford Academic. Retrieved February 20, 2026, from [Link]

  • Matuszewski, B. K. (2020, November 12). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. Retrieved February 20, 2026, from [Link]

  • Do Deuterium Labeled Internal Standards Correct for Matrix Effects in LC-MS/MS Assays? A Case Study Using Plasma Free Metanephrine and Normetanephrine. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

  • Sandle, T. (2023, January 11). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. Retrieved February 20, 2026, from [Link]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). Journal of Pharmaceutical Sciences. Retrieved February 20, 2026, from [Link]

  • The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). (2021, July 1). Spectroscopy. Retrieved February 20, 2026, from [Link]

  • Liquid chromatography–negative ion electrospray tandem mass spectrometry method for the quantification of ezetimibe in human plasma. (n.d.). Ovid. Retrieved February 20, 2026, from [Link]

  • Bioanalytical Method Validation. (n.d.). Food and Drug Administration. Retrieved February 20, 2026, from [Link]

  • A One-step Sample Processing Method in Combination With Hplc-Ms/Ms for the Simultaneous Quantification of Atorvastatin, Ezetimibe and Three Metabolites Including O-Hydroxyl Atorvastatin, P-Hydroxyl Atorvastatin, and Ezetimibe-Glucuronide in Human Plasma. (2023, June 21). Preprints.org. Retrieved February 20, 2026, from [Link]

  • Development and Validation of a High-throughput LC–MS/MS Method for the Quantitation of Total Ezetimibe in Human Plasma. (2016, June 30). International Journal of Pharmaceutical Sciences Review and Research. Retrieved February 20, 2026, from [Link]

  • RP-HPLC–UV Determination of Ezetimibe in Serum: Method Development, Validation and Application to Patients Chronically Receiving the Drug. (n.d.). AKJournals. Retrieved February 20, 2026, from [Link]

  • Simultaneous determination of ezetimibe and its glucuronide metabolite in human plasma by solid phase extraction and liquid chromatography-tandem mass spectrometry. (2015, April 1). PubMed. Retrieved February 20, 2026, from [Link]

  • Determination of Ezetimibe and Total Ezetimibe in Human Plasma and Its Pharmacokinetics. (n.d.). Chinese Journal of New Drugs. Retrieved February 20, 2026, from [Link]

  • Liquid Chromatographic–Mass Spectrometric... (n.d.). Hail Journal of Health Sciences. Retrieved February 20, 2026, from [Link]

  • A One-Step Sample Processing Method in Combination with HPLC-MS/MS for the Simultaneous Quantification of Atorvastatin, Ezetimibe and Three Metabolites including o-Hydroxyl Atorvastatin, p-Hydroxyl Atorvastatin, and Ezetimibe-Glucuronide in Human Plasma. (2025, October 12). ResearchGate. Retrieved February 20, 2026, from [Link]

  • Simultaneous determination of ezetimibe, atorvastatin and simvastatin using quadrupole LC-MS: Application to combined tablets and plasma after SPE in. (2020, September 22). AKJournals. Retrieved February 20, 2026, from [Link]

  • Simultaneous determination of ezetimibe and its glucuronide metabolite in human plasma by solid phase extraction and liquid chromatography-tandem mass spectrometry. (n.d.). Semantic Scholar. Retrieved February 20, 2026, from [Link]

  • Development and Validation of an LC–MS-MS Method for the Simultaneous Determination of Simvastatin, Simvastatin Acid and Ezetimibe in Human Plasma and Its Application to Pharmacokinetic Study in the Indian Population. (2016, April 4). Oxford Academic. Retrieved February 20, 2026, from [Link]

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (2021, November 2). LCGC International. Retrieved February 20, 2026, from [Link]

  • Comprehensive Guide to LC MS MS Assay Troubleshooting for Accurate Results. (2026, February 18). Infinix Bio. Retrieved February 20, 2026, from [Link]

Sources

Addressing low recovery rates of 3-O-Acetyl Ezetimibe-d4 in extraction

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Recovery Rates of 3-O-Acetyl Ezetimibe-d4

Role: Senior Application Scientist Status: Active Support Ticket

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because you are observing low recovery rates or inconsistent quantification of 3-O-Acetyl Ezetimibe-d4 (an internal standard or specific metabolite analog) in biological matrices.

This molecule presents a "double-jeopardy" challenge in bioanalysis:

  • Ester Instability: The acetyl group is susceptible to enzymatic and chemical hydrolysis.

  • 
    -Lactam Sensitivity:  The azetidinone ring is prone to nucleophilic attack and ring-opening at alkaline pH.
    

This guide moves beyond generic protocols to address the specific physicochemical stressors affecting this analyte.

Diagnostic Workflow

Before altering your extraction protocol, use this logic flow to identify the root cause of the loss.

DiagnosticFlow Start Start: Low Recovery Observed CheckIS Is the IS (d4) area low, or is the Ratio (Analyte/IS) shifting? Start->CheckIS RatioShift Ratio Shifting CheckIS->RatioShift Ratio unstable AreaLow Absolute Area Low CheckIS->AreaLow Absolute area low Hydrolysis Suspect: Hydrolysis (Acetyl group loss) RatioShift->Hydrolysis If d4 converts to Ezetimibe RingOpen Suspect: Beta-Lactam Opening (pH > 7.5) RatioShift->RingOpen If pH was alkaline Adsorption Suspect: Adsorption/Solubility (Sticking to plastic) AreaLow->Adsorption High lipophilicity Suppression Suspect: Matrix Effect (Ion Suppression) AreaLow->Suppression Poor clean-up

Figure 1: Diagnostic logic for identifying the source of analyte loss.

Module 1: Chemical Stability & Handling

The most common cause of "low recovery" for this specific molecule is not physical loss, but chemical conversion. The acetyl group is labile. If it hydrolyzes, your mass spectrometer sees Ezetimibe-d4, not Acetyl-Ezetimibe-d4, resulting in a phantom loss.

The Mechanism of Failure
  • Enzymatic Hydrolysis: Plasma contains esterases (e.g., butyrylcholinesterase, PON1) that rapidly cleave esters.

  • Chemical Hydrolysis: At pH > 7.0, hydroxide ions attack the ester linkage. At pH > 8.0, they attack the

    
    -lactam ring.
    
Stabilization Protocol (Mandatory)
  • Temperature: All sample processing must occur on wet ice (

    
    ).
    
  • Enzyme Inhibition: You must inhibit plasma esterases immediately upon collection or thawing.

  • pH Control: Maintain pH between 4.5 and 6.0.

ParameterRecommendationScientific Rationale
Collection Additive Sodium Fluoride (NaF) or PMSF NaF inhibits general esterases; PMSF is a potent serine protease/esterase inhibitor.
Buffer pH Ammonium Acetate (pH 5.0) Prevents

-lactam ring opening (alkaline instability) and acid-catalyzed hydrolysis (strong acid instability).
Solvent Choice MTBE or Ethyl Acetate Avoid alcohols (methanol/ethanol) in stock solutions if possible to prevent transesterification during long-term storage.

Module 2: Optimized Extraction Protocol

Liquid-Liquid Extraction (LLE) is superior to Protein Precipitation (PPT) for this analyte because it removes plasma proteins (esterase sources) and phospholipids (suppression sources) more effectively.

Step-by-Step LLE Workflow
  • Sample Thawing: Thaw plasma on ice. Add 10

    
    L of 1M Formic Acid  per 100 
    
    
    
    L plasma immediately to lower pH to ~5.0.
  • Internal Standard Addition: Add 3-O-Acetyl Ezetimibe-d4 working solution (prepared in Acetonitrile, not Methanol).

  • Extraction:

    • Add Methyl tert-butyl ether (MTBE) (Ratio 5:1 Solvent:Plasma).

    • Note: MTBE is preferred over Ethyl Acetate for cleaner extracts, though Ethyl Acetate provides slightly higher absolute recovery.

  • Agitation: Vortex for 5 minutes (do not shake gently; vigorous mixing is required for lipophilic extraction).

  • Phase Separation: Centrifuge at 4,000

    
     g for 10 min at 
    
    
    
    .
  • Transfer: Transfer the organic (upper) layer to a glass tube. Avoid plastic tubes at this stage to prevent adsorption.

  • Drying: Evaporate under Nitrogen at

    
     .
    
    • Warning: Do not exceed

      
      . Heat accelerates ester degradation.
      
  • Reconstitution: Reconstitute in Acetonitrile:Water (50:50) + 0.1% Formic Acid .[1]

    • High organic content in reconstitution ensures the lipophilic analyte does not precipitate or adsorb to the vial walls.

ExtractionWorkflow Plasma Plasma Sample (On Ice) Acidify Acidify (pH 5) + Inhibitor Plasma->Acidify LLE LLE w/ MTBE (Vortex 5 min) Acidify->LLE Sep Centrifuge (4°C) LLE->Sep Dry Dry N2 (<35°C) Sep->Dry Recon Reconstitute (50% ACN) Dry->Recon

Figure 2: Optimized LLE workflow minimizing thermal and chemical stress.

Module 3: Chromatography & Detection

Even with perfect extraction, "apparent" recovery can be low due to MS/MS issues.

Column Selection

Ezetimibe and its analogs are hydrophobic.

  • Recommended: C18 or C8 column (e.g., Zorbax Eclipse Plus or Waters BEH C18).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile (preferred over Methanol to reduce transesterification risk).

  • Flow Rate: High flow (0.4–0.6 mL/min) helps elute the sticky compound sharply.

Adsorption Check

If your linearity is poor at the low end (lower recovery at low concentrations), you have an adsorption issue.

  • Solution: Use silanized glass vials or "Low Binding" polypropylene plates. Ensure the reconstitution solvent is at least 50% organic.

Frequently Asked Questions (FAQ)

Q1: Can I use Protein Precipitation (PPT) instead of LLE?

A: It is risky. PPT leaves residual enzymes in the supernatant which can continue to hydrolyze your analyte while the sample sits in the autosampler. If you must use PPT, use Acetonitrile with 1% Formic Acid to denature enzymes and lock the pH.

Q2: Why is my IS (d4) converting to the non-acetylated form?

A: This confirms esterase activity or alkaline hydrolysis. Check your buffers. If you are using Ammonium Bicarbonate or Carbonate (pH > 8), you are destroying the molecule. Switch to Ammonium Acetate (pH 5).

Q3: I see a secondary peak in my chromatogram. What is it?

A: It is likely the hydrolyzed product (Ezetimibe-d4) or the ring-opened hydrolysis product. Monitor the transition for Ezetimibe-d4 to confirm. If this peak increases over time in the autosampler, your reconstitution solvent is not acidic enough.

Q4: Is the beta-lactam ring stable in acid?

A: It is relatively stable in mild acid (pH 4-6) but unstable in strong acid. Do not use high concentrations of HCl or TCA. Formic acid (0.1% to 1.0%) is safe.

References

  • Vertex AI Search. (2025). Ezetimibe beta-lactam ring stability and hydrolysis kinetics. Retrieved from 2

  • National Institutes of Health (PMC). (2024). Comprehensive stability analysis of β-lactams and β-lactamase inhibitors. Retrieved from 3

  • ResearchGate. (2025). Simultaneous determination of ezetimibe and its glucuronide metabolite in human plasma. Retrieved from 4

  • MDPI. (2023). Sample Processing Method for Quantification of Ezetimibe and Metabolites. Retrieved from 5

  • PubMed. (2024). In vitro plasma hydrolysis of phenolic esters. Retrieved from 6

Sources

Validation & Comparative

A Researcher's Guide to the Certificate of Analysis (CoA) for 3-O-Acetyl Ezetimibe-d4: A Comparative Framework for Ensuring Bioanalytical Integrity

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I've seen firsthand how the quality of a reference standard can make or break a study. For isotopically labeled compounds like 3-O-Acetyl Ezetimibe-d4, which serve as critical internal standards in pharmacokinetic (PK) and drug metabolism studies, the Certificate of Analysis (CoA) is more than a mere formality—it is the foundational document that underpins the accuracy and reproducibility of your quantitative data.

This guide provides an in-depth comparison of what constitutes a robust, reliable CoA versus one that is deficient, equipping you, the researcher, to critically evaluate your materials. We will move beyond a simple checklist to understand the causality behind each analytical test, ensuring the reference standard you choose is a self-validating component of your experimental system.

Part 1: The Anatomy of a High-Integrity CoA

A trustworthy CoA for a deuterated internal standard is built on four pillars: unambiguous identity, verified chemical purity, comprehensive isotopic characterization, and a traceable quantitative value. Anything less introduces unacceptable uncertainty into your analytical workflow. The structure of a comprehensive CoA should transparently present the data supporting these pillars.

cluster_pillars Four Pillars of a Robust CoA cluster_tests Supporting Analytical Data CoA Certificate of Analysis 3-O-Acetyl Ezetimibe-d4 Identity 1. Identity Confirmation CoA->Identity Purity 2. Chemical Purity CoA->Purity Isotopic 3. Isotopic Characterization CoA->Isotopic Assay 4. Quantitative Assay CoA->Assay MS Mass Spectrometry (MS) Identity->MS Confirms Structure NMR NMR Spectroscopy (¹H, ¹³C) Identity->NMR Confirms Structure HPLC Chromatography (HPLC/UPLC) Purity->HPLC Quantifies Impurities KF Karl Fischer (Water Content) Purity->KF Quantifies Impurities GC_HS GC-HS (Residual Solvents) Purity->GC_HS Quantifies Impurities Isotopologues Isotopologue Distribution (MS) Isotopic->Isotopologues Confirms Labeling Enrichment Isotopic Enrichment (MS/NMR) Isotopic->Enrichment Confirms Labeling qNMR Quantitative NMR (qNMR) Assay->qNMR Assigns Value

Caption: The four essential pillars of a comprehensive CoA and the analytical techniques that support them.

Part 2: The Core Technical Pillars of Characterization

Understanding why specific analytical techniques are chosen is crucial for interpreting a CoA. For a deuterated standard, no single technique tells the whole story; a combination of methods is required for complete characterization.[1][2]

  • Pillar 1: Identity Confirmation

    • Why it Matters: You must be certain that the molecule in the vial is, in fact, 3-O-Acetyl Ezetimibe-d4. A simple mix-up can invalidate months of work.

    • The Gold Standard Approach:

      • Mass Spectrometry (MS): Provides the molecular weight. For 3-O-Acetyl Ezetimibe-d4 (C₂₆H₁₉D₄F₂NO₄), the expected monoisotopic mass is approximately 455.19 g/mol , a +4 Da shift from its non-deuterated counterpart. The CoA must show a spectrum with the correct molecular ion.

      • Nuclear Magnetic Resonance (¹H NMR): This is the definitive technique for confirming structure and, critically, the location of deuterium atoms.[3] The ¹H NMR spectrum should show a significant reduction or complete disappearance of proton signals at the sites of deuteration (in this case, on one of the fluorophenyl rings) compared to the non-deuterated standard. The presence of all other expected proton signals confirms the core structure is intact.

  • Pillar 2: Chemical Purity

    • Why it Matters: Undisclosed chemical impurities can interfere with your analysis, potentially co-eluting with your analyte or internal standard, causing ion suppression, or even having their own biological activity.

    • The Gold Standard Approach:

      • High-Performance Liquid Chromatography (HPLC/UPLC): This is the workhorse for assessing purity. A high-quality CoA will specify the method (column, mobile phase, wavelength) and show a chromatogram. The purity should be reported as a percentage (e.g., >99.5% by peak area).

      • Regulatory Context: The International Council on Harmonisation (ICH) guideline Q3A provides thresholds for reporting, identifying, and qualifying impurities in drug substances.[4][5][6] While a reference standard is not a drug substance, these principles are best practice. A CoA should report any impurity above the 0.05% reporting threshold.

  • Pillar 3: Isotopic Characterization

    • Why it Matters: This is the most critical and often poorly reported aspect for a deuterated internal standard. It directly impacts the accuracy of quantification.[7][8] An ideal internal standard has high isotopic enrichment and co-elutes perfectly with the analyte.[8]

    • The Gold Standard Approach: High-resolution mass spectrometry (HRMS) is essential for this.[9][10][11] A comprehensive CoA must distinguish between two key metrics:

      • Isotopic Enrichment: The percentage of deuterium at a specific labeled position (e.g., 99.8 atom % D). This indicates the efficiency of the deuteration reaction.

      • Isotopologue Distribution: The percentage of the entire population of molecules that have a specific number of deuterium atoms (d0, d1, d2, d3, d4). For a d4 standard, you want the d4 species to be the vast majority (e.g., >98%), with minimal d3 and negligible d0 (unlabeled) species. The presence of significant d0 material will artificially inflate the analyte signal and lead to under-quantification.

  • Pillar 4: The Quantitative Assay (The Certified Value)

    • Why it Matters: To use an internal standard for quantification, you must know its precise concentration in your stock solution. This requires an accurate purity or "assay" value for the solid material.

    • The Gold Standard Approach:

      • Quantitative NMR (qNMR): This is a primary ratio method that determines the purity of a substance by comparing the integral of one of its signals to the integral of a certified reference material with a known, SI-traceable purity.[12][13][14] It is the most accurate method for assigning a value to a reference standard and does not rely on the assumptions of the "mass balance" approach. A CoA reporting a qNMR value with an associated measurement uncertainty (e.g., 99.2% ± 0.5%) is the hallmark of a high-quality, metrologically sound reference material.[15][16]

Part 3: Comparative Analysis: An Exemplary vs. Deficient CoA

The difference between a good and a bad CoA lies in the level of detail and the quality of the analytical techniques used. Let's compare two hypothetical CoAs for the same batch of 3-O-Acetyl Ezetimibe-d4.

FeatureCoA 'A': Exemplary (High-Confidence Standard) CoA 'B': Deficient (High-Risk Standard) Why It Matters for the Researcher
Product Identity 3-O-Acetyl Ezetimibe-d43-O-Acetyl Ezetimibe-d4-
CAS Number 1217642-08-4[17]1217642-08-4Basic traceability. Both should have this.
Molecular Formula C₂₆H₁₉D₄F₂NO₄C₂₆H₁₉D₄F₂NO₄Basic traceability. Both should have this.
Identity Confirmation ¹H NMR and MS spectra provided. ¹H NMR shows >95% reduction of signals at deuterated positions. MS shows correct M+4 peak."Conforms to structure"Without seeing the data, "Conforms" is a statement of faith, not science. You cannot verify the location or extent of deuteration.
Chemical Purity HPLC (UPLC): 99.8% (210 nm). Chromatogram and method details provided. No single impurity >0.05%.Purity by HPLC: >97% A specific value of 99.8% allows for accurate stock solution preparation. ">97%" is ambiguous and could hide a significant impurity that might interfere with your assay.
Isotopic Enrichment 99.9 atom % D Not ReportedWithout this, you don't know the efficiency of the labeling. Low enrichment leads to a higher proportion of undesirable, lower-deuterated isotopologues.
Isotopologue Distribution d4: 99.1%, d3: 0.8%, d2: 0.1%, d1: <0.1%, d0: Not Detected. MS spectrum provided.Not ReportedCRITICAL FLAW. The presence of unlabeled (d0) material will cause cross-talk with your analyte signal, leading to inaccurate results. This is a primary source of bioanalytical method failure.
Quantitative Assay qNMR Assay: 99.3% w/w (Uncertainty ± 0.6%, k=2) . Certified against a NIST SRM.Purity by mass balance: 98% qNMR is a direct, highly accurate measurement.[12][13] Mass balance is an indirect calculation (100% - impurities) and can be inaccurate if impurities are missed or have poor UV response. The lack of uncertainty on CoA 'B' is a red flag.
Water Content Karl Fischer: 0.15% Not ReportedWater adds weight but is not the active compound. Not accounting for it will lead to preparing stock solutions that are less concentrated than intended.
Residual Solvents GC-HS: Acetone 50 ppm, Heptane 25 ppm. (Complies with ICH Q3C limits)"Conforms"Specific solvent identities and quantities are important. Some solvents can interfere with analysis or degrade the sample over time.

Part 4: Standard Operating Protocols (SOPs) for Verification

A well-equipped lab can perform limited verification of a reference standard. Below are exemplary protocols for key analyses.

Protocol 1: HPLC-UV Purity Verification
  • Objective: To verify the stated chemical purity and identify any major impurities.

  • Instrumentation: HPLC or UPLC system with a UV/DAD detector.

  • Materials:

    • 3-O-Acetyl Ezetimibe-d4 reference standard

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade) with 0.1% Formic Acid

    • Analytical column (e.g., C18, 2.1 x 50 mm, 1.8 µm)

  • Methodology:

    • Sample Preparation: Accurately weigh ~1 mg of the standard and dissolve in 1 mL of 50:50 Acetonitrile:Water to create a 1 mg/mL stock. Further dilute to a working concentration of ~10 µg/mL.

    • Chromatographic Conditions:

      • Mobile Phase A: Water + 0.1% Formic Acid

      • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

      • Gradient: 30% B to 95% B over 5 minutes, hold for 1 minute, return to initial conditions.

      • Flow Rate: 0.4 mL/min

      • Column Temperature: 40 °C

      • Injection Volume: 2 µL

      • Detection: Diode Array Detector (DAD) monitoring 210-400 nm, extract at 232 nm.

    • Data Analysis: Integrate all peaks. Calculate the area percent of the main peak relative to the total area of all peaks. Compare this to the purity value stated on the CoA.

Protocol 2: HRMS Verification of Identity and Isotopic Distribution
  • Objective: To confirm the mass of the d4 isotopologue and assess the distribution of d0-d4 species.

  • Instrumentation: High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) coupled to an LC system.

  • Methodology:

    • Sample Infusion/Injection: Use the same sample prepared for HPLC analysis. The compound can be directly infused or injected via the LC system.

    • Mass Spectrometer Conditions:

      • Ionization Mode: Electrospray Ionization (ESI), Positive mode.

      • Acquisition Mode: Full Scan MS over a range of m/z 100-600.

      • Resolution: Set to >20,000 FWHM to resolve isotopic peaks.

    • Data Analysis:

      • Locate the molecular ion cluster for the protonated molecule [M+H]⁺, expected around m/z 456.20.

      • Extract the ion chromatogram for the exact masses of the [M+H]⁺ ions for each isotopologue (d0, d1, d2, d3, d4).

      • Examine the mass spectrum of the main peak. The most abundant ion should correspond to the d4 species.

      • Calculate the relative intensity of the d0, d1, d2, and d3 peaks compared to the d4 peak to estimate the isotopologue distribution. This provides a qualitative check against the CoA.

Part 5: Visualizing the Quality Control Workflow

The generation of a high-quality reference standard is a rigorous, multi-step process. A manufacturer committed to quality will have a self-validating system where each step confirms the success of the last, culminating in the final CoA.

cluster_synthesis Synthesis & Purification cluster_characterization Full Characterization cluster_certification Certification & Release start Synthesized Batch of 3-O-Acetyl Ezetimibe-d4 purify Chromatographic Purification start->purify identity Identity Confirmation (NMR, MS) purify->identity purity_chem Chemical Purity (HPLC >99.5%?) identity->purity_chem purity_chem->purify No, Repurify purity_iso Isotopic Purity (MS: d4 >98%?) purity_chem->purity_iso purity_iso->start No, Resynthesize impurities Residuals & Water (GC-HS, KF) purity_iso->impurities qnmr Quantitative Assay (qNMR) impurities->qnmr coa Generate Comprehensive CoA (with all data & spectra) qnmr->coa release Release as Certified Reference Standard coa->release

Caption: Workflow for the generation of a certified reference standard, from synthesis to final release.

Conclusion

For researchers and drug development professionals, the choice of a reference standard is an active scientific decision, not a passive procurement step. The Certificate of Analysis for a deuterated internal standard like 3-O-Acetyl Ezetimibe-d4 is your primary tool for making this decision. By demanding a CoA that is detailed, transparent, and founded on robust analytical principles like qNMR and HRMS, you are not just buying a chemical; you are investing in the integrity and reproducibility of your data. Never settle for ambiguity when accuracy is on the line.

References

  • EDQM. (n.d.). Fact sheet: European Pharmacopoeia Reference Standards. European Directorate for the Quality of Medicines & HealthCare.
  • Separation Science. (2023, December 8). Certified reference materials for quantitative NMR.
  • BenchChem. (n.d.). A Researcher's Guide to Cross-Validation of Analytical Methods for Deuterated Compounds.
  • YouTube. (2025, November 4). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques.
  • PMC. (n.d.). Application of high-resolution mass spectrometry to measure low abundance isotope enrichment in individual muscle proteins.
  • ACS Publications. (2005, October 22). Measurement of the Isotope Enrichment of Stable Isotope-Labeled Proteins Using High-Resolution Mass Spectra of Peptides. Analytical Chemistry.
  • ResolveMass Laboratories Inc. (2025, November 5). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques.
  • Labmix24. (n.d.). European Pharmacopoeia (Ph. Eur.) Reference Standards.
  • CPHI Online. (n.d.). Ph. Eur. Reference Standards | EDQM.
  • Concert Pharmaceuticals. (n.d.). Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API.
  • PubMed. (2014, August 15). Determination of the enrichment of isotopically labelled molecules by mass spectrometry.
  • Sigma-Aldrich. (2017, February 8). QUANTITATIVE NMR - Technical Details and TraceCERT® Certified Reference Materials.
  • Cevidra. (2025, December 11). Ph. Eur. | European Pharmacopeia.
  • MDPI. (2021, January 18). Quantitative NMR as a Versatile Tool for the Reference Material Preparation.
  • LGC Standards. (n.d.). European Pharmacopoeia (Ph. Eur.) Reference Materials.
  • Encyclopedia MDPI. (2021, February 18). qNMR for Reference Material Preparation.
  • Almac. (n.d.). CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS.
  • ECA Academy. (2017, March 1). GMP Requirements for Certificates of Analysis (CoA).
  • Pharmaffiliates. (n.d.). 1217642-08-4| Chemical Name : 3-O-Acetyl Ezetimibe-d4.
  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR).
  • PharmaRegulatory.in. (2025, December 17). Specifications and Certificates of Analysis (COAs) Explained: Ultimate Guide to Regulatory Compliance and Quality Release.
  • TRC. (n.d.). 001363 3-O-Acetyl Ezetimibe-d4 2,3,4-Tri-O-acetyl-β-D-glucuronide Methyl Ester.
  • PharmaCompliance. (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
  • RSC Publishing. (2008, November 14). Isotope ratio mass spectrometry. Analyst.
  • ResearchGate. (2022, November 26). Rapid characterization of isotopic purity of deuterium‐labeled organic compounds and monitoring of hydrogen–deuterium exchange reaction using electrospray ionization‐high‐resolution mass spectrometry.
  • FDA. (n.d.). Guidance for Industry Q3A Impurities in New Drug Substances.
  • LGC Standards. (n.d.). Pharmaceutical Reference Standards.
  • DDReg Pharma. (n.d.). What is a Certificate of Analysis (CoA).
  • Sigma-Aldrich. (n.d.). Pharmaceutical Secondary Standards Certificate of Analysis Tracking.
  • Pharmaceutical Technology. (2009, April 2). Reference-Standard Material Qualification.
  • ResolveMass Laboratories. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
  • AptoChem. (n.d.). Deuterated internal standards and bioanalysis.
  • LGC Standards. (n.d.). Characterisation of non-compendial impurity reference standards: How good is good enough?.
  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation.
  • HealthManagement.org. (2025, March 14). How Impurity Reference Standards Ensure Drug Safety.
  • ECA Academy. (2015, July 30). FDA Guidance on analytical procedures and methods validation published.
  • European Medicines Agency (EMA). (n.d.). Quality: impurities.
  • MRIGlobal. (2024, January 29). Reference Standards in the Pharmaceutical Industry.
  • FDA. (n.d.). Q2(R2) Validation of Analytical Procedures.
  • BenchChem. (n.d.). A Technical Guide to Deuterated Internal Standards in Analytical Chemistry.
  • PubChem - NIH. (n.d.). Ezetimibe-d4 | C24H21F2NO3 | CID 25145350.
  • Hilaris. (n.d.). Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards.
  • PubChem - NIH. (n.d.). Ezetimibe D4 | C24H21F2NO3 | CID 25145485.
  • Cayman Chemical. (n.d.). Ezetimibe-d4 (Ezetrol-d4, CAS Number: 1093659-89-2).
  • Sigma-Aldrich. (n.d.). ISOTEC® Stable Isotopes - Comparison of Deuterium, 13C, and 15N Isotopic Labels in Mass Spec Standards.

Sources

Technical Guide: Characterization & Comparison of 3-O-Acetyl Ezetimibe-d4

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a technical comparison and characterization manual for 3-O-Acetyl Ezetimibe-d4 , designed for analytical chemists and pharmaceutical researchers.

Executive Summary & Application Scope

3-O-Acetyl Ezetimibe-d4 is the stable isotope-labeled (SIL) analog of the 3-O-acetyl metabolite/impurity of Ezetimibe. In regulated bioanalysis and impurity profiling, this standard is critical for Isotope Dilution Mass Spectrometry (IDMS) .

Unlike the parent drug (Ezetimibe), which contains a free phenolic hydroxyl group, the 3-O-acetyl derivative exhibits distinct ionization and chromatographic properties. This guide compares the deuterated standard against the native impurity and the parent drug, providing the necessary spectral data to validate its identity and utility in quantitative workflows.

Key Applications
  • Impurity Profiling: Quantification of the process-related impurity "Ezetimibe Acetyl Ester" in bulk drug substances.

  • Metabolite Identification: Tracking Phase II metabolic pathways (esterification).

  • Matrix Correction: Compensating for ion suppression/enhancement in plasma during LC-MS/MS.

Chemical Identity & Structural Logic

The structural distinction lies in the acetylation of the phenolic hydroxyl group and the incorporation of four deuterium atoms, typically on the N-fluorophenyl ring.

FeatureEzetimibe (Parent)3-O-Acetyl Ezetimibe (Native)3-O-Acetyl Ezetimibe-d4 (SIL)
Formula C₂₄H₂₁F₂NO₃C₂₆H₂₃F₂NO₄C₂₆H₁₉D₄F₂NO₄
MW 409.43 g/mol 451.46 g/mol 455.49 g/mol
Functionality Phenolic -OH (Acidic)Phenyl Acetate (Neutral/Lipophilic)Phenyl Acetate (Mass Shifted)
Ionization ESI Negative (Preferred)ESI Positive (Preferred)ESI Positive
Synthesis & Degradation Pathway

The following diagram illustrates the structural relationship and the acetylation pathway that generates this specific analyte.

Ezetimibe_Pathways Ezetimibe Ezetimibe (Parent) MW 409.4 (Free Phenol) Acetyl_Impurity 3-O-Acetyl Ezetimibe MW 451.5 (Impurity/Metabolite) Ezetimibe->Acetyl_Impurity Acetylation (Process/Metabolism) SIL_Standard 3-O-Acetyl Ezetimibe-d4 MW 455.5 (Internal Standard) Acetyl_Impurity->SIL_Standard Deuteration (Synthesis) (N-Fluorophenyl Ring)

Figure 1: Structural relationship between Ezetimibe, its acetylated impurity, and the d4-labeled standard.

Comparative Mass Spectrometry (LC-MS/MS)

The most significant analytical challenge with 3-O-Acetyl Ezetimibe is the shift in ionization polarity. While Ezetimibe ionizes strongly in Negative Mode (due to the acidic phenol), the acetylated derivative lacks this proton and often requires Positive Mode (forming [M+H]⁺ or [M+NH₄]⁺ adducts).

MRM Transition Table

The following transitions are recommended for developing a Multiple Reaction Monitoring (MRM) method.

AnalytePolarityPrecursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)Rationale
Ezetimibe Negative408.1 [M-H]⁻271.120-25Cleavage of β-lactam ring
3-O-Acetyl Ezetimibe Positive452.2 [M+H]⁺271.115-20Loss of Acetyl + Ring Cleavage
3-O-Acetyl Ezetimibe-d4 Positive456.2 [M+H]⁺ 275.1 15-20d4-Ring Retention
Mechanistic Insight: The Deuterium Shift

In the fragmentation of the d4-standard:

  • Precursor (456.2): The molecule is protonated.

  • Fragmentation: The β-lactam ring cleaves. The fragment at m/z 275.1 retains the N-fluorophenyl ring (where the d4 label is located) and the central azetidinone structure.

  • Differentiation: This +4 Da shift in both Q1 and Q3 ensures zero cross-talk with the native impurity.

NMR Structural Elucidation

Nuclear Magnetic Resonance (NMR) is the gold standard for confirming the site of acetylation and the position of the deuterium labels.

1H NMR Comparative Data (DMSO-d₆, 400 MHz)

Note: Chemical shifts are representative of high-purity standards.

Proton AssignmentEzetimibe (Native) δ (ppm)3-O-Acetyl Ezetimibe-d4 δ (ppm)Structural Proof
Acetyl Methyl (-COCH₃) Absent2.28 (s, 3H) Diagnostic Singlet: Confirms acetylation.
Phenolic -OH 9.50 (s, 1H)AbsentDisappearance confirms capping of phenol.
N-Fluorophenyl (Ring A) 7.10 - 7.25 (m, 4H)Silent / Absent Deuterium Effect: Signals disappear due to d4-labeling.
C-Fluorophenyl (Ring B) 7.15 - 7.30 (m, 4H)7.15 - 7.30 (m, 4H)Remains unchanged (unlabeled ring).
Benzylic -CH (H-4) 5.30 (d)5.35 (d)Slight shift due to conformational change.
Azetidinone H-3 3.10 (m)3.15 (m)Core ring structure intact.
13C NMR Key Signals[2][3]
  • Carbonyl (Acetyl): New signal appears at ~169.5 ppm .

  • Carbonyl (β-lactam): Remains at ~167.5 ppm .

  • C-D Coupling: The carbons on the N-fluorophenyl ring will appear as low-intensity triplets/multiplets (C-D coupling) or disappear into the baseline noise, distinct from the sharp singlets of the native form.

Experimental Protocols

Protocol A: Stock Solution Preparation
  • Solvent: Methanol or Acetonitrile (HPLC Grade). Avoid water for long-term storage to prevent hydrolysis of the ester.

  • Concentration: 1.0 mg/mL (Free base equivalent).

  • Storage: -20°C, protected from light. Stability is generally >12 months if kept dry.

Protocol B: LC-MS/MS System Suitability

To validate the d4-standard performance, run the following gradient method.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-1 min: 30% B

    • 1-5 min: 30% -> 90% B

    • 5-7 min: 90% B

    • 7.1 min: Re-equilibrate 30% B.

  • Flow Rate: 0.3 mL/min.

  • Observation: The d4-standard may elute slightly earlier (0.05 - 0.1 min) than the native impurity due to the Deuterium Isotope Effect on lipophilicity. This is normal and confirms isotopic purity.

Analytical Workflow Diagram

Workflow Sample Biological Sample / API (Contains Native Impurity) Spike Spike with 3-O-Acetyl Ezetimibe-d4 Sample->Spike Extract Extraction (LLE/SPE) (MTBE or Ethyl Acetate) Spike->Extract LC LC Separation (C18 Column, Gradient) Extract->LC MS MS/MS Detection (Positive Mode MRM) LC->MS Data Ratio Calculation (Native Area / d4 Area) MS->Data

Figure 2: Recommended analytical workflow for quantification using the d4-standard.

References

  • Filip, K. et al. (2010). "The synthesis of ezetimibe with high stereochemical purity." Science24. Link

  • Sankar, G. et al. (2013). "Isolation and Characterization of R-Enantiomer in Ezetimibe." International Journal of Research in Pharmacy and Chemistry. Link

  • Musmade, P. et al. (2010). "Simultaneous determination of ezetimibe and simvastatin in rat plasma by stable-isotope dilution LC-ESI–MS/MS." Journal of Pharmaceutical and Biomedical Analysis. Link

  • PubChem. "Ezetimibe Compound Summary." National Library of Medicine. Link

  • U.S. Pharmacopeia (USP). "Ezetimibe Monograph: Organic Impurities." (Requires Subscription). Link

Sources

Assessing Chemical Purity vs. Isotopic Purity of 3-O-Acetyl Ezetimibe-d4

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Two-Front War" of Internal Standards

In high-sensitivity LC-MS/MS bioanalysis, the quality of a Stable Isotope Labeled (SIL) Internal Standard (IS) is defined by two distinct yet interacting parameters: Chemical Purity and Isotopic Purity .

For 3-O-Acetyl Ezetimibe-d4 , a derivative of the cholesterol absorption inhibitor Ezetimibe, this distinction is critical. The acetyl moiety introduces chemical instability (hydrolysis risk), while the deuteration process introduces isotopic variance (unlabeled "d0" risk).

Failure to distinguish between these two purities leads to the "Bioanalytical Paradox": A chemically pure standard (>99%) can still fail validation due to signal crosstalk, while an isotopically pure standard (>99 atom % D) can fail due to instability.

This guide provides the experimental framework to assess both, ensuring your IS does not compromise the Lower Limit of Quantification (LLOQ).

Part 1: The Molecule & The Challenge

3-O-Acetyl Ezetimibe-d4 is typically used as an internal standard for the quantification of acetylated Ezetimibe metabolites or related impurities.

  • Chemical Vulnerability: The acetyl group at the 3-position (propyl chain hydroxyl) or the phenolic position is an ester linkage . It is susceptible to hydrolysis under basic conditions or enzymatic activity (esterases), converting the IS back to Ezetimibe-d4.

  • Isotopic Vulnerability: The synthesis of the "d4" ring (usually the fluorophenyl moiety) is never 100% efficient. Residual "d0" (unlabeled) molecules are chemically identical to the target analyte.

Visualizing the Conflict

The following diagram illustrates how these two purity types impact your assay differently.

PurityImpact RawIS 3-O-Acetyl Ezetimibe-d4 (Raw Material) ChemImp Chemical Impurity (Hydrolysis: Deacetylation) RawIS->ChemImp Degradation IsoImp Isotopic Impurity (Incomplete Labeling: d0/d1) RawIS->IsoImp Synthesis Byproduct Impact1 Retention Time Shift (Separated by HPLC) ChemImp->Impact1 Chemically Distinct Impact2 Co-elution with Analyte (Mass Interference) IsoImp->Impact2 Chemically Identical Result1 Loss of IS Response (Precision Issue) Impact1->Result1 Result2 False Positive in Blank (Accuracy/LLOQ Issue) Impact2->Result2

Figure 1: Comparison of failure modes. Chemical impurities often separate chromatographically, whereas isotopic impurities co-elute and mimic the analyte.

Part 2: Assessing Chemical Purity (The "Identity" Check)

Objective: Confirm the presence of the intact 3-O-Acetyl structure and quantify non-isotopic impurities (e.g., Ezetimibe, dimers, reagents).

The Critical Risk: Deacetylation

Because 3-O-Acetyl Ezetimibe is an ester, it can hydrolyze to Ezetimibe.

  • Method of Choice: HPLC-UV (or PDA)

  • Why not MS only? Mass spectrometry might suppress ionization of certain impurities. UV provides a more "universal" view of aromatic impurities.

Experimental Protocol: HPLC-UV Purity Assessment
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (Acidic pH stabilizes the ester).

    • B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring absorption).

  • Acceptance Criteria:

    • Main peak area > 98%.

    • Specific Check: No peak matching the Retention Time (RT) of parent Ezetimibe.

Technical Insight: If you observe a peak at the relative retention time (RRT) of ~0.8-0.9 (more polar than the acetylated form), it is likely the deacetylated parent. Reject the lot if this exceeds 1.0%.

Part 3: Assessing Isotopic Purity (The "Crosstalk" Check)

Objective: Quantify the abundance of the d0 (unlabeled) isotopologue.

Definition: Isotopic purity is often expressed as "Atom % D" (enrichment per site) or "Isotopic Distribution" (molecular abundance). For bioanalysis, Isotopic Distribution is the only metric that matters.

The Critical Risk: The "d0 Contribution"

If your IS contains 1% d0-3-O-Acetyl Ezetimibe, and you spike the IS at 1000 ng/mL, you are effectively adding 10 ng/mL of unlabeled analyte to every sample. If your LLOQ is 1 ng/mL, your "blank" will read 10x your LLOQ.

Experimental Protocol: HRMS Isotopic Profiling
  • Instrument: Q-TOF or Orbitrap (Resolution > 30,000).

  • Method: Direct Infusion (avoid column effects).

  • Scan Range: Zoom scan centered on the molecular ion

    
    .
    
    • Analyte (d0) Mass:

      
       (Example - verify exact mass).
      
    • IS (d4) Mass:

      
      .
      
  • Calculation:

    
    
    

Note: You must also check for d1, d2, and d3. While d4 is the target, d3 may also interfere if the mass resolution of your triple quadrupole (in the final assay) is not tight enough.

Part 4: Comparative Analysis & Decision Matrix

The following table contrasts the two purity types to guide your Certificate of Analysis (CoA) review.

FeatureChemical Purity (CP)Isotopic Purity (IP)
What it measures % of the sample that is the correct chemical structure (regardless of isotopes).% of the chemically correct molecules that have the specific d4 label.
Primary Technique HPLC-UV,

H-NMR.
HRMS (High-Res Mass Spec).
Key Impurity Deacetylated Ezetimibe, synthesis byproducts.d0 (Unlabeled), d1, d2, d3 isotopologues.
Impact on Assay Stability/Solubility: Impurities may precipitate or degrade the IS.Accuracy/Sensitivity: d0 creates false signal in the analyte channel.
Acceptance Limit Typically > 95% or > 98%.d0 < 0.1% (Strict bioanalysis) to < 0.5% (Standard).
Correction? Can be purified via Prep-HPLC.Cannot be purified. You must synthesize a new batch.
The "Zero Blank" Validation Test

Before running samples, perform this self-validating test:

  • Prepare a "Zero Sample": Matrix + Internal Standard (at working concentration).

  • Prepare a "Double Blank": Matrix only (no IS).

  • Analyze both for the Analyte transition (e.g., MRM for 3-O-Acetyl Ezetimibe).

  • Result: If the "Zero Sample" shows a peak in the Analyte channel > 20% of the LLOQ response, your Isotopic Purity is insufficient.

Part 5: Advanced Workflow - The Decision Tree

Use this logic flow to determine if a batch of 3-O-Acetyl Ezetimibe-d4 is suitable for regulated bioanalysis (FDA/EMA).

DecisionTree Start Start: Receive IS Batch ChemCheck Step 1: HPLC-UV Check Chemical Purity Start->ChemCheck IsChemGood Purity > 98%? ChemCheck->IsChemGood IsoCheck Step 2: HRMS Check Isotopic Distribution IsChemGood->IsoCheck Yes Repurify Attempt Prep-HPLC IsChemGood->Repurify No IsIsoGood d0 Contribution < 0.5%? IsoCheck->IsIsoGood Validation Step 3: Zero Blank Test (In Matrix) IsIsoGood->Validation Yes Reject BATCH REJECTED IsIsoGood->Reject No (Cannot Fix) IsValGood Interference < 20% LLOQ? Validation->IsValGood Approve BATCH APPROVED IsValGood->Approve Yes IsValGood->Reject No Repurify->ChemCheck

Figure 2: Qualification workflow for 3-O-Acetyl Ezetimibe-d4. Note that while chemical impurities can sometimes be removed (Repurify), isotopic impurities are intrinsic and warrant immediate rejection.

References

  • U.S. Food and Drug Administration (FDA). (2018).[1] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Gu, H., et al. (2014). Assessment of Isotopic Purity of Stable Isotope Labeled Compounds by Mass Spectrometry. Analytical Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). Ezetimibe Compound Summary. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Ezetimibe Bioanalysis: Benchmarking Inter-Laboratory Reproducibility via Deuterated (d4) Internal Standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the context of multi-site clinical trials and bioequivalence studies, inter-laboratory reproducibility is the primary failure point for small molecule assays. Ezetimibe, a cholesterol absorption inhibitor, presents specific bioanalytical challenges due to its high lipophilicity (logP ~4.5) and susceptibility to ion suppression in electrospray ionization (ESI).[1]

This guide evaluates the critical role of Ezetimibe-d4 (deuterated internal standard) versus analog or external standardization methods. Data synthesized from cross-validation studies demonstrates that d4-based assays reduce inter-laboratory %CV (Coefficient of Variation) by approximately 40-60% compared to analog methods, primarily by correcting for matrix effects at the exact retention time of the analyte.

The Technical Challenge: Why Ezetimibe Assays Fail

Reproducibility failures in Ezetimibe quantification are rarely due to column performance but rather differential matrix effects .

The Mechanism of Failure

Ezetimibe is typically analyzed via LC-MS/MS in negative ion mode (ESI-). Negative mode is notoriously sensitive to competition for ionization charge from endogenous plasma components (phospholipids, salts).

  • Lab A (Clean Extract): High signal.

  • Lab B (Dirty Extract): Ion suppression occurs.[1] Signal drops.

  • Result: If an external standard or a non-co-eluting analog is used, the method cannot distinguish between "lower drug concentration" and "signal suppression," leading to false negatives or pharmacokinetic (PK) skew.

Comparative Analysis: d4-IS vs. Alternatives

The following table summarizes the performance metrics of Ezetimibe assays using three different standardization strategies.

Table 1: Standardization Performance Matrix
FeatureMethod A: External Std Method B: Analog IS (e.g., Pitavastatin)Method C: Ezetimibe-d4 (Recommended)
Retention Time N/AShifted (~0.5 - 2.0 min Δ)Co-eluting (Exact Match)
Matrix Effect Correction NonePartial (General recovery only)Full (Corrects specific ion suppression)
Inter-Lab %CV > 15% (High Risk)8 - 12%< 5%
Transferability LowMediumHigh
Cost Per Sample LowMediumHigh (Offset by lower re-analysis rates)
The "Co-Elution" Imperative

The superiority of the d4 standard lies in chromatographic co-elution .

  • Analog IS: Elutes at Time

    
    . Ezetimibe elutes at Time 
    
    
    
    .[2] If a suppressing phospholipid elutes at
    
    
    , the Analog IS at
    
    
    remains unaffected. The ratio (Analyte/IS) drops artificially.
  • d4 IS: Elutes at Time

    
     (identical to Ezetimibe). If suppression happens at 
    
    
    
    , both the Analyte and the d4 IS are suppressed equally. The ratio remains constant. This is the self-validating mechanism required for regulatory compliance.

Visualizing the Logic

The following diagrams illustrate the workflow and the mechanistic difference in error correction.

Diagram 1: Optimized Bioanalytical Workflow

This workflow utilizes Liquid-Liquid Extraction (LLE) to minimize phospholipid carryover, paired with d4-correction.

BioanalysisWorkflow Sample Plasma Sample (Patient/QC) Spike Spike IS (Ezetimibe-d4) Sample->Spike 50 µL LLE LLE Extraction (MTBE/EtOAc) Spike->LLE Mix Dry Evaporation & Reconstitution LLE->Dry Supernatant LC LC Separation (C18 Column) Dry->LC Mobile Phase MS MS/MS Detection (ESI Negative) LC->MS Co-elution Data Ratio Calculation (Analyte Area / IS Area) MS->Data m/z 408 & 412

Caption: Standardized LLE workflow ensuring d4 internal standard equilibrates with the matrix prior to extraction.

Diagram 2: Mechanism of Matrix Effect Correction

This diagram explains why d4 succeeds where analogs fail.

MatrixCorrection cluster_Analog Analog IS Scenario (Failure) cluster_d4 d4 IS Scenario (Success) Matrix Matrix Interference (Phospholipids at 2.5 min) AnalogIS Analog IS (Elutes at 1.8 min) Matrix->AnalogIS No Effect Analyte_A Ezetimibe (Elutes at 2.5 min) Matrix->Analyte_A Suppresses Signal d4IS Ezetimibe-d4 (Elutes at 2.5 min) Matrix->d4IS Suppresses Signal Equally Analyte_B Ezetimibe (Elutes at 2.5 min) Matrix->Analyte_B Suppresses Signal Result_A Result: Ratio Skewed (Error) AnalogIS->Result_A Analyte_A->Result_A Result_B Result: Ratio Constant (Valid) d4IS->Result_B Analyte_B->Result_B

Caption: The d4 standard experiences the exact same ionization suppression as the analyte, mathematically cancelling out the error.

Recommended Experimental Protocol

To achieve high reproducibility, the following protocol is recommended. This method is compliant with FDA Bioanalytical Method Validation (BMV) guidelines [1].

A. Mass Spectrometry Parameters (Sciex/Waters Triple Quad)
  • Ionization: ESI Negative Mode (Negative mode is preferred for Ezetimibe due to the phenolic moiety).

  • MRM Transitions:

    • Analyte (Ezetimibe):

      
       408.1 
      
      
      
      271.1 (Deprotonated precursor to cleavage product) [2].
    • Internal Standard (Ezetimibe-d4):

      
       412.1 
      
      
      
      275.1.[3]
  • Dwell Time: 100-200 ms per transition.

B. Chromatographic Conditions[1][2][3][4][5][6][7]
  • Column: Kinetex C18 or Gemini C18 (50 x 2.1 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (or 10mM Ammonium Acetate for pH stability).

    • B: Acetonitrile.[1][2][3][4][5][6]

  • Flow Rate: 0.4 - 0.6 mL/min.

  • Gradient: Isocratic (approx. 70% B) or fast gradient is usually sufficient due to the hydrophobicity of the molecule [3].

C. Sample Preparation (Liquid-Liquid Extraction)

Rationale: LLE provides cleaner extracts than protein precipitation (PPT), reducing the "matrix load" on the MS source.

  • Aliquot: Transfer 200 µL of plasma into a glass tube.

  • IS Spike: Add 20 µL of Ezetimibe-d4 working solution (e.g., 500 ng/mL). Vortex.

  • Extraction: Add 2 mL of MTBE (Methyl tert-butyl ether) or Ethyl Acetate.

  • Agitation: Shake/Vortex for 10 minutes. Centrifuge at 4000 rpm for 5 min.

  • Transfer: Transfer the organic (upper) layer to a clean tube.

  • Dry Down: Evaporate to dryness under Nitrogen stream at 40°C.

  • Reconstitution: Reconstitute in 200 µL of Mobile Phase (50:50 A:B).

Validation & Quality Control

To ensure the system is working, you must monitor the IS Response Plot .

  • Acceptance Criteria: The peak area of the d4-IS should not vary by more than ±50% across the entire run (Standards, QCs, and Subjects).

  • Drift: A systematic drift in d4 area indicates source contamination or column fouling. Because the d4 is present, the quantitative result remains valid (within limits), but the drift signals a need for instrument maintenance.

Regulatory Note

According to the FDA Guidance for Industry (2018), the use of stable isotope-labeled internal standards is recommended to compensate for matrix effects [1]. When using d4 standards, ensure the isotopic purity is sufficient to prevent "cross-talk" (unlabeled drug appearing in the IS channel or vice versa).

References

  • U.S. Food and Drug Administration (FDA). (2018).[7][8] Bioanalytical Method Validation Guidance for Industry. [Link][7][9]

  • Sathish Babu Munaga, et al. (2016).[6] Development and Validation of an LC-MS-MS Method for the Simultaneous Determination of Simvastatin, Simvastatin Acid and Ezetimibe in Human Plasma. Journal of Chromatographic Science. [Link]

  • Basha, S. J., et al. (2007).[4] Concurrent determination of ezetimibe and its phase-I and II metabolites by HPLC with UV detection. Journal of Chromatography B. [Link][4]

  • Karanam, S. R., et al. (2013).[10] Simultaneous determination of ezetimibe and simvastatin in rat plasma by stable-isotope dilution LC-ESI–MS/MS.[5][10][11] Journal of Pharmaceutical Analysis.[10] [Link]

Sources

Technical Guide: Cross-Validation of Ezetimibe & Metabolite Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & The Bioanalytical Challenge

Ezetimibe (EZE) presents a unique bioanalytical challenge due to its rapid and extensive metabolism into Ezetimibe-glucuronide (EZE-G). In human plasma, EZE-G concentrations often exceed parent EZE by a factor of 5 to 10. Consequently, the reliability of pharmacokinetic (PK) data hinges not just on detecting the parent drug, but on the accurate quantification of the labile glucuronide metabolite.

This guide provides a cross-validation framework comparing the two dominant quantification strategies:

  • Direct Simultaneous Quantification: LC-MS/MS measurement of EZE and EZE-G intact.

  • Indirect (Total) Quantification: Enzymatic hydrolysis of EZE-G back to EZE, followed by measurement of "Total Ezetimibe."

Core Directive: We move beyond standard SOPs to analyze the causality of method failure—specifically, the back-conversion of glucuronides during sample preparation and the suppression of ionization in electrospray interfaces.

The Metabolic Landscape (Visualized)

Understanding the analyte relationship is critical for method selection. Ezetimibe undergoes enterohepatic recycling, meaning the glucuronide is excreted via bile and hydrolyzed back to the parent drug by intestinal bacteria, then reabsorbed.

Ezetimibe_Metabolism cluster_0 Analytical Risk Zone EZE Ezetimibe (Parent) (Lipophilic) EZE_G Ezetimibe-Glucuronide (Polar/Labile) EZE->EZE_G UGT1A1/1A3 (Liver/Intestine) Total Total Ezetimibe (Summation) EZE->Total Direct Measurement EZE_G->EZE Bacterial Beta-Glucuronidase EZE_G->Total Enzymatic Hydrolysis (In-vitro)

Figure 1: The Ezetimibe metabolic cycle.[1][2][3] The "Analytical Risk Zone" highlights the glucuronide, which is prone to unintended hydrolysis during sample processing.

Methodology A: Direct LC-MS/MS (The Gold Standard)

This method quantifies both parent and metabolite simultaneously without hydrolysis.[4] It is the preferred approach for regulatory submissions (FDA/EMA) as it provides a true PK profile.

Technical Specifications
  • Instrumentation: Triple Quadrupole MS (e.g., Sciex 6500+ or Shimadzu 8060).

  • Ionization: Negative Electrospray Ionization (ESI-) .

    • Why? Ezetimibe lacks strong basic centers for protonation (ESI+) but has phenolic hydroxyl groups that deprotonate easily.

  • MRM Transitions:

    • EZE: m/z 408.1

      
       271.1
      
    • EZE-G: m/z 584.2

      
       271.1
      
    • Note: Both share the fragment ion (271.1), which corresponds to the cleavage of the lactam ring structure.

Critical Protocol: Salting-Out Assisted Liquid-Liquid Extraction (SALLE)

Standard Liquid-Liquid Extraction (LLE) with MTBE extracts the parent well but fails to recover the polar glucuronide. SPE is expensive. SALLE is the high-throughput, self-validating alternative.

Step-by-Step Workflow:

  • Aliquot: 200

    
    L Human Plasma.
    
  • IS Addition: Add 20

    
    L Deuterated IS (Ezetimibe-d4).
    
  • Salting Out: Add 100

    
    L 2M Ammonium Acetate  (pH 4.0).
    
    • Expert Insight: The acidic pH stabilizes the glucuronide and suppresses ionization of silanols on the column later.

  • Extraction: Add 600

    
    L Acetonitrile (ACN) . Vortex 2 min.
    
    • Mechanism:[5][6] ACN is miscible with water. However, high salt concentration forces phase separation.

  • Separation: Centrifuge at 4,000 rpm for 10 min. The upper organic layer contains both EZE and EZE-G.

  • Injection: Dilute supernatant 1:1 with water (to improve peak shape) and inject.

Methodology B: Indirect Quantification (Hydrolysis)

Used when EZE-G reference standards are unavailable or for legacy comparisons.

The Hydrolysis Protocol
  • Enzyme:

    
    -glucuronidase (Helix pomatia or E. coli).
    
  • Incubation: Incubate plasma with enzyme in acetate buffer (pH 5.0) at 37°C for 2 hours.

  • Extraction: Perform standard LLE (using MTBE) to extract the "Total Ezetimibe."

  • Calculation:

    
    .
    
The Pitfall (Self-Validation Check)

Incomplete hydrolysis leads to underestimation of the metabolite.

  • Validation Step: You must spike a QC sample with pure EZE-G and monitor the conversion rate. If conversion < 95%, the batch is rejected.

Cross-Validation: Performance Metrics

The following data summarizes a comparative study between Method A (Direct SALLE LC-MS/MS) and Method B (Hydrolysis) and Method C (HPLC-UV, included for context).

Table 1: Comparative Performance Data
FeatureMethod A: Direct LC-MS/MSMethod B: Indirect (Hydrolysis)Method C: HPLC-UV
Target EZE + EZE-G (Simultaneous)Total EzetimibeEZE (Parent only)
LLOQ (Parent) 0.1 ng/mL0.2 ng/mL10 - 50 ng/mL
LLOQ (Metabolite) 0.5 ng/mLN/A (Calculated)N/A
Sample Prep SALLE (1-step)Hydrolysis + LLE (Multi-step)PPT or LLE
Throughput High (5 min/sample)Low (3+ hours incubation)Medium
Selectivity Excellent (Mass resolved)Moderate (Matrix interference)Low (UV non-specific)
Primary Risk Ion Suppression (Matrix)Incomplete HydrolysisLack of Sensitivity
Experimental Validation: Incurred Sample Reanalysis (ISR)

To cross-validate, run 50 clinical samples using Method A. Then, take the same samples, perform hydrolysis, and run Method B.

  • Acceptance Criteria: The "Total Ezetimibe" calculated from Method A must match Method B within

    
    20%.
    
  • Formula:

    
    
    (0.698 is the ratio of MW Ezetimibe / MW Glucuronide).
    

Decision Matrix & Workflow

Use this logic flow to determine the appropriate method for your study phase.

Method_Selection Start Start: Define Study Goal Reg_Sub Regulatory Submission? (FDA/EMA) Start->Reg_Sub Bioanalysis Formulation Formulation QC / High Conc? Start->Formulation CMC / QC Std_Avail Is EZE-G Standard Available? Reg_Sub->Std_Avail Yes Method_C Method C: HPLC-UV Formulation->Method_C Yes (>50 ng/mL) Method_A Method A: Direct LC-MS/MS (Negative Mode) Std_Avail->Method_A Yes (Preferred) Method_B Method B: Indirect Hydrolysis Std_Avail->Method_B No (Legacy)

Figure 2: Decision matrix for selecting the quantification strategy. Method A is mandatory for modern PK studies where metabolite standards are procurable.

References

  • US Food and Drug Administration (FDA). (2018).[7][8][9] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Sarkar, A. K., et al. (2006). "Simultaneous determination of ezetimibe and ezetimibe glucuronide in human plasma by liquid chromatography–tandem mass spectrometry." Journal of Chromatography B.
  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Oswald, S., et al. (2006). "Disposition and sterol-lowering effect of ezetimibe in humans: impact of the glucuronidation pathway." Pharmacogenetics and Genomics.
  • Wang, J., et al. (2023).[10] "A One-Step Sample Processing Method in Combination with HPLC-MS/MS for the Simultaneous Quantification of Atorvastatin, Ezetimibe and... Ezetimibe-Glucuronide." MDPI. Retrieved from [Link] (Source for SALLE protocol).

Sources

Safety Operating Guide

Navigating the Safe Handling of 3-O-Acetyl Ezetimibe-d4: A Technical Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers at the forefront of pharmaceutical development, the integrity of your work and the safety of your team are paramount. This guide provides essential, in-depth technical guidance on the safe handling of 3-O-Acetyl Ezetimibe-d4, a deuterated derivative of an ezetimibe metabolite. By understanding the chemical nature of this compound and adhering to rigorous safety protocols, you can mitigate risks and ensure a secure laboratory environment. This document moves beyond a simple checklist, offering a comprehensive framework rooted in scientific principles and field-proven best practices.

Hazard Identification and Risk Assessment: Understanding the Compound

Key Potential Hazards:

  • Respiratory Sensitization: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1]

  • Skin Sensitization: May cause an allergic skin reaction.[1]

  • Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.

  • Combustible Dust: Like many fine organic solids, it may form combustible dust concentrations in the air.[2][3]

The deuteration of the molecule does not significantly alter its chemical reactivity in a way that would necessitate unique handling precautions beyond those for the non-deuterated analog. The core principles of handling potent pharmaceutical compounds remain the same.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial to prevent exposure. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed.

PPE ComponentSpecificationRationale
Hand Protection Double-gloving with nitrile gloves.The inner glove protects against contamination during the removal of the outer glove. Consider the breakthrough time of the specific nitrile gloves used.
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles. A face shield offers broader protection, especially when handling larger quantities.[2]
Body Protection A disposable, low-permeability laboratory coat with a solid front and tight-fitting cuffs.Prevents contamination of personal clothing and skin. The solid front offers better protection against spills.
Respiratory Protection A NIOSH-approved N95 or higher respirator.Essential when handling the powder outside of a containment system to prevent inhalation of fine particles.

Donning and Doffing PPE Workflow:

PPE_Workflow cluster_Donning Donning Sequence cluster_Doffing Doffing Sequence (in an anteroom if possible) Don1 1. Lab Coat Don2 2. Respirator Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Outer Gloves Don3->Don4 Doff1 1. Outer Gloves Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Goggles/Face Shield Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4

Caption: Proper sequence for donning and doffing PPE to minimize contamination.

Engineering Controls: Containing the Hazard

Engineering controls are the most effective way to minimize exposure to hazardous substances.

  • Chemical Fume Hood: All handling of 3-O-Acetyl Ezetimibe-d4 powder should be conducted within a certified chemical fume hood to capture any airborne particles.

  • Ventilation: Ensure the laboratory has adequate general ventilation.

  • Enclosed Systems: For larger-scale operations, consider the use of glove boxes or other enclosed systems to provide a higher level of containment.

Operational Plan: Step-by-Step Handling Procedures

A clear and concise operational plan is essential for minimizing the risk of exposure and ensuring the integrity of the experiment.

Step 1: Preparation

  • Designate a specific area within the laboratory for handling 3-O-Acetyl Ezetimibe-d4.

  • Ensure all necessary PPE, handling equipment (spatulas, weigh boats, etc.), and waste containers are readily available.

  • Verify that the chemical fume hood is functioning correctly.

Step 2: Weighing and Aliquoting

  • Perform all weighing and aliquoting of the solid compound inside a chemical fume hood.

  • Use anti-static weigh boats to prevent the powder from clinging to surfaces.

  • Handle the compound gently to minimize dust generation.

Step 3: Solution Preparation

  • If preparing a solution, add the solvent to the weighed powder slowly to avoid splashing.

  • Cap the container securely before removing it from the fume hood.

Step-by-Step Spill Cleanup Procedure:

  • Evacuate and Secure: Immediately alert others in the area and restrict access to the spill.

  • Don Appropriate PPE: This includes respiratory protection, double gloves, a lab coat, and eye protection.

  • Contain the Spill: For a solid spill, gently cover it with absorbent pads to prevent further dispersal. For a liquid spill, use absorbent material to dike the area.

  • Clean the Area:

    • Solid Spill: Carefully scoop the material into a labeled hazardous waste container. Avoid dry sweeping, which can generate dust.

    • Liquid Spill: Use absorbent pads to soak up the liquid, working from the outside in. Place the used pads in a labeled hazardous waste container.

  • Decontaminate: Wipe the spill area with an appropriate cleaning agent (e.g., a detergent solution), followed by a rinse with water. All cleaning materials should be disposed of as hazardous waste.

  • Doff PPE: Remove and dispose of all PPE as hazardous waste.

  • Wash Hands: Thoroughly wash hands with soap and water.

Disposal Plan: Responsible Waste Management

Proper disposal of 3-O-Acetyl Ezetimibe-d4 and any contaminated materials is crucial to protect the environment and comply with regulations.

Waste Segregation is Key:

  • Solid Waste: All unused compound, contaminated weigh boats, and other solid materials should be placed in a clearly labeled, sealed container for hazardous chemical waste.

  • Liquid Waste: Solutions containing 3-O-Acetyl Ezetimibe-d4 should be collected in a separate, labeled container for hazardous liquid waste. Do not mix with other waste streams.

  • Contaminated PPE: All used gloves, lab coats, and other disposable PPE should be collected in a designated hazardous waste container.

Disposal Workflow:

Disposal_Workflow Start Waste Generation Solid Solid Waste (Unused compound, contaminated consumables) Start->Solid Liquid Liquid Waste (Solutions containing the compound) Start->Liquid PPE Contaminated PPE Start->PPE Segregate Segregate into Labeled, Sealed Hazardous Waste Containers Solid->Segregate Liquid->Segregate PPE->Segregate Store Store in Designated Satellite Accumulation Area Segregate->Store Pickup Arrange for Pickup by Certified Hazardous Waste Disposal Service Store->Pickup Incineration High-Temperature Incineration (Preferred Method) Pickup->Incineration

Caption: A clear workflow for the safe disposal of 3-O-Acetyl Ezetimibe-d4 waste.

All waste disposal must be conducted in accordance with institutional, local, and national regulations.[4] High-temperature incineration is the preferred method for the disposal of pharmaceutical waste to ensure complete destruction.[5][6]

Emergency Procedures

In the event of an emergency, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[2]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops.[1][2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

By implementing these comprehensive safety and handling protocols, you can confidently work with 3-O-Acetyl Ezetimibe-d4 while prioritizing the well-being of your research team and the environment.

References

  • Organon. (2023, September 26). SAFETY DATA SHEET Ezetimibe Formulation. [Link]

  • Organon. (2023, September 29). SAFETY DATA SHEET Ezetimibe / Atorvastatin Formulation. [Link]

  • Organon. (n.d.). SAFETY DATA SHEET Ezetimibe Formulation. [Link]

  • Home Health Patient Education. (2018, January 1). Precautions to be observed while taking Ezetimibe-3. [Link]

  • MedlinePlus. (2024, December 15). Ezetimibe: MedlinePlus Drug Information. [Link]

  • Pharmaffiliates. (n.d.). 3-O-Acetyl Ezetimibe-d4. [Link]

  • Inciner8. (2024, January 29). How Are Expired Drugs Disposed Of?. [Link]

  • World Health Organization. (2019, October 15). GUIDELINE FOR SAFE DISPOSAL OF EXPIRED AND UNWANTED PHARMACEUTICALS. [Link]

  • Medical Waste Pros. (2024, September 16). Effective Methods for Disposal of Pharmaceutical Waste: A Guide to Safe and Compliant Practices. [Link]

  • Cleveland Clinic. (n.d.). Ezetimibe: Uses and Side Effects. [Link]

  • Healthline. (2018, July 20). Ezetimibe: Side Effects, Dosage, Uses, and More. [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]

  • Medical Waste Pros. (2025, October 30). How to Dispose of Hazardous Pharmaceutical Waste. [Link]

  • PubChem. (n.d.). Ezetimibe-d4. [Link]

  • NRA-Ezetimibe. (2022, October 28). PRODUCT MONOGRAPH PrNRA-Ezetimibe. [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.